5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
Description
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Properties
CAS No. |
93841-53-3 |
|---|---|
Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrobromide |
InChI |
InChI=1S/C17H14N2O.BrH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H |
InChI Key |
VFVURWBESHQRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Br |
Origin of Product |
United States |
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide: Structural Properties, Mechanisms of Action, and Experimental Workflows
Executive Summary
The development of DNA-targeted chemotherapeutics requires a precise understanding of molecular interactions at the chromatin level. 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide —commonly known as 9-hydroxyellipticine hydrobromide —is a highly potent, semi-synthetic derivative of the naturally occurring plant alkaloid ellipticine. By functionalizing the C-9 position of the planar carbazole scaffold and formulating it as a hydrobromide salt, researchers have successfully engineered a molecule that overcomes the poor aqueous solubility of parent ellipticines while exponentially increasing its genotoxic efficacy against mutant cancer cell lines.
This technical whitepaper provides an in-depth analysis of the compound’s structural causality, its multi-modal mechanisms of action (MoA), and the self-validating experimental workflows required to quantify its pharmacological efficacy in preclinical drug development.
Chemical Identity & Structural Causality
The pharmacological superiority of 9-hydroxyellipticine over its parent compound is not coincidental; it is driven by precise structural modifications. The planar tetracyclic system allows for seamless intercalation between DNA base pairs. However, the addition of the hydroxyl group at the C-9 position serves two critical causal functions:
-
Electronic Modulation: The -OH group acts as a strong electron-donating moiety, significantly lowering the molecule's oxidation potential. This makes it a highly reactive substrate for Cytochrome P450 (CYP450) enzymes, facilitating rapid bio-oxidation into electrophilic quinone-imines [1].
-
Hydrogen Bonding: The hydroxyl group introduces a new hydrogen-bond donor/acceptor site, which drastically increases the apparent binding affinity to the DNA minor groove and stabilizes the Topoisomerase II-DNA cleavable complex.
Quantitative Chemical Properties
| Property | Specification / Value |
| IUPAC Name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide |
| Common Name | 9-Hydroxyellipticine hydrobromide |
| CAS Registry Number | 93841-53-3 (Hydrobromide salt) |
| Molecular Formula | C₁₇H₁₅BrN₂O |
| Molecular Weight | 343.22 g/mol |
| Key Structural Features | Planar fused benzimidazole/carbazole ring; C-9 hydroxyl |
| Solubility Profile | Enhanced aqueous solubility (due to HBr salt formulation) compared to the highly lipophilic free base |
Multi-Modal Mechanisms of Action (MoA)
Unlike traditional chemotherapeutics that rely on a single target, 9-hydroxyellipticine operates through a multi-modal, highly synergistic mechanism of action [4].
Pathway A: Topoisomerase II Inhibition & DNA Intercalation
The planar structure of 9-hydroxyellipticine allows it to physically intercalate into the DNA double helix. Once intercalated, it acts as a topoisomerase II poison. Instead of merely inhibiting the enzyme's catalytic activity, the drug stabilizes the transient Topo II-DNA "cleavable complex." This prevents the religation of the DNA strands, converting normal enzymatic activity into lethal double-strand breaks, ultimately triggering G1 and G2 cell cycle arrest [3].
Pathway B: CYP450-Mediated Bio-Oxidation & Adduct Formation
A defining feature of 9-hydroxyellipticine is its enzymatic activation. In vivo, human cytochromes P450 (specifically CYP3A4 and CYP1A1) and peroxidases oxidize the C-9 hydroxyl group. This bio-oxidation generates highly reactive electrophilic quinone-imine intermediates. These intermediates aggressively seek nucleophiles, resulting in the formation of irreversible, covalent DNA adducts (primarily at deoxyguanosine residues), leading to profound genotoxic stress[2].
Pathway C: Mutant p53 Conformational Restoration
In many treatment-resistant cancers, the p53 tumor suppressor is mutated and inactive. 9-hydroxyellipticine has the unique ability to bind to mutant p53 proteins and induce a physical conformational shift. This structural realignment restores the wild-type transcriptional function of p53, reactivating downstream apoptotic pathways that are otherwise silenced in resistant tumor phenotypes [1][4].
Fig 1. Multi-modal mechanisms of action for 9-hydroxyellipticine driving cancer cell apoptosis.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the efficacy of 9-hydroxyellipticine, researchers must employ self-validating experimental systems. The following protocols detail the methodologies for quantifying DNA adduct formation and p53 restoration, emphasizing the causality behind each procedural step.
Protocol 1: In Vitro CYP450-Mediated DNA Adduct Formation (³²P-Postlabeling Assay)
Causality & Rationale: Detecting covalent DNA adducts is notoriously difficult due to their low frequency (often 1 adduct per 10⁸ normal nucleotides). The ³²P-postlabeling assay is chosen because it bypasses the need for radiolabeled drugs; instead, it enzymatically radiolabels the damaged DNA after extraction, providing unparalleled sensitivity [2].
Self-Validation Mechanism: This protocol requires a parallel vehicle-only control to establish the baseline of endogenous DNA adducts, ensuring that the detected spots on the chromatogram are exclusively drug-induced.
-
Incubation: Incubate 50 µM 9-hydroxyellipticine hydrobromide with 1 mg calf thymus DNA and 0.5 nmol human recombinant CYP3A4 (with NADPH-generating system) in potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C.
-
DNA Extraction: Terminate the reaction using phenol-chloroform extraction. Precipitate the adducted DNA using cold absolute ethanol and resuspend in standard Tris-EDTA buffer.
-
Enzymatic Digestion: Digest the purified DNA into deoxynucleoside 3'-monophosphates using Micrococcal nuclease and calf spleen phosphodiesterase (37°C for 3 hours).
-
³²P-Postlabeling: Transfer the γ-phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the digested adducts using T4 polynucleotide kinase, generating ³²P-labeled deoxynucleoside 3',5'-bisphosphates.
-
Chromatographic Separation: Spot the labeled mixture onto PEI-cellulose Thin Layer Chromatography (TLC) plates. Run multi-directional chromatography using specific solvent systems (e.g., lithium formate/urea) to separate bulky hydrophobic adducts from normal nucleotides.
-
Quantification: Visualize the TLC plates via autoradiography and quantify the adduct spots using a phosphorimager.
Fig 2. Self-validating 32P-postlabeling workflow for detecting covalent ellipticine-DNA adducts.
Protocol 2: p53 Conformational Shift Assay via Dual-Antibody Immunoprecipitation
Causality & Rationale: To prove that 9-hydroxyellipticine restores p53 function, one must demonstrate a physical structural change in the protein. Self-Validation Mechanism: This assay utilizes a competitive dual-antibody system. By simultaneously probing lysates with PAb240 (which strictly recognizes the mutant p53 conformation) and PAb1620 (which recognizes the wild-type conformation), the assay provides an internal ratiometric control. A true pharmacological effect is validated only when the decrease in PAb240 signal is proportionally mirrored by an increase in PAb1620 signal.
-
Cell Treatment: Culture mutant p53-expressing cancer cells (e.g., MDA-MB-231). Treat with 5 µM 9-hydroxyellipticine hydrobromide for 24 hours.
-
Lysis: Lyse cells in non-denaturing CHAPS buffer to preserve the native tertiary structure of the p53 protein.
-
Immunoprecipitation (IP): Divide the lysate into two aliquots. Incubate Aliquot A with PAb240 (mutant-specific) and Aliquot B with PAb1620 (wild-type-specific) overnight at 4°C.
-
Bead Capture & Elution: Capture the antibody-protein complexes using Protein G-agarose beads. Wash extensively and elute using boiling Laemmli sample buffer.
-
Western Blotting: Resolve the eluates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a pan-p53 antibody (e.g., DO-1) to quantify the ratio of mutant vs. wild-type conformations.
Pharmacological Data & Cytotoxicity Profiles
The structural modifications of 9-hydroxyellipticine yield a distinct pharmacological advantage over the parent ellipticine, particularly in resistant cell lines. The table below summarizes comparative efficacy markers based on standardized preclinical assays [1][3].
| Pharmacological Parameter | Parent Ellipticine | 9-Hydroxyellipticine | Rationale for Variance |
| DNA Binding Affinity (K_app) | ~ 10⁵ M⁻¹ | ~ 10⁶ M⁻¹ | C-9 hydroxyl group enables superior hydrogen bonding in the minor groove. |
| Topo II Cleavable Complex Stabilization | Moderate | High | Enhanced intercalation geometry restricts Topo II religation kinetics. |
| Covalent DNA Adduct Formation | Low | Very High | C-9 -OH drastically lowers oxidation potential, favoring rapid CYP450 bio-activation. |
| Mutant p53 Reactivation Potential | Negligible | Potent (5-6 fold increase) | Specific structural binding affinity induces wild-type conformational shift. |
| IC₅₀ (Resistant Hamster Lung Cells) | > 10 µM | ~ 1.5 µM | Multi-modal MoA bypasses single-target resistance mechanisms. |
References
-
Harding, M. M., & Grummitt, A. R. (2003). 9-hydroxyellipticine and derivatives as chemotherapy agents. Mini Reviews in Medicinal Chemistry. URL:[Link]
-
Stiborova, M., Rupertova, M., Schmeiser, H. H., & Frei, E. (2006). Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. URL:[Link]
-
Charcosset, J. Y., Bendirdjian, J. P., Lantieri, M. F., & Jacquemin-Sablon, A. (1985). Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells. Cancer Research. URL:[Link]
-
Kumar, P. B., & Kanaparthy, S. (2024). The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. Advances in Pharmacoepidemiology and Drug Safety. URL:[Link]
DNA intercalation properties of 9-hydroxyellipticine hydrobromide
An In-Depth Technical Guide to the DNA Intercalation Properties of 9-Hydroxyellipticine Hydrobromide
Executive Summary
9-Hydroxyellipticine, a potent derivative of the natural alkaloid ellipticine, stands as a significant compound in anticancer research, primarily due to its profound interaction with cellular DNA.[1][2] Its planar aromatic structure is chemically tailored for DNA intercalation, a mechanism that underpins its cytotoxicity and its function as a topoisomerase II poison.[2][3][4] This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the . Moving beyond a simple recitation of facts, this document details the causality behind experimental choices, presents self-validating protocols for characterization, and synthesizes the data into a cohesive mechanistic narrative. We will dissect the biophysical techniques used to confirm and quantify this interaction, providing both the theoretical foundation and field-proven methodologies essential for robust scientific inquiry.
Introduction to 9-Hydroxyellipticine
Chemical Lineage and Therapeutic Significance
Ellipticine was first isolated from Ochrosia elliptica and identified as a powerful antineoplastic agent.[5] However, its clinical utility was hampered by issues such as low aqueous solubility.[6] Extensive structure-activity relationship (SAR) studies revealed that functionalization of the ellipticine core is key to enhancing its therapeutic profile. Specifically, the introduction of a hydroxyl group at the 9-position was found to dramatically improve its anticancer activity, giving rise to 9-hydroxyellipticine.[1] The hydrobromide salt form is often utilized to improve its handling and solubility in aqueous buffers for experimental use.
The Primary Mechanism of Action: A Dual Threat to Cancer Cells
The cytotoxic effects of 9-hydroxyellipticine are primarily attributed to a two-pronged assault on DNA integrity:
-
DNA Intercalation: The planar, electron-deficient aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix.[4][7] This physical disruption interferes with essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8][9]
-
Topoisomerase II Inhibition: Beyond simple steric hindrance, 9-hydroxyellipticine acts as a topoisomerase II "poison." It stabilizes the transient, enzyme-mediated DNA cleavage complex, preventing the re-ligation of the DNA strands.[10][11] This leads to the accumulation of permanent double-strand breaks, which are highly lethal to proliferating cancer cells.[10]
The Core Mechanism: Deconstructing DNA Intercalation
Biophysical Consequences of Intercalation
The insertion of the 9-hydroxyellipticine molecule into the DNA helix is not a passive event. It forces a significant structural distortion with two key, measurable consequences:
-
Lengthening: To accommodate the intercalator, the DNA helix must extend. This increase in the contour length of the DNA is a hallmark of classical intercalation.[12][13]
-
Unwinding: The base pairs must separate vertically, leading to a localized unwinding of the helical structure. This change in DNA topology is a critical factor in the inhibition of enzymes that track along the DNA groove.[12]
Spectroscopic studies have revealed that 9-hydroxyellipticine can adopt two main binding modes: a primary intercalative mode, which is favored at low drug-to-DNA ratios, and a secondary stacked binding mode within the DNA major groove that becomes more prominent at higher concentrations.[7]
Caption: 9-Hydroxyellipticine inserts between DNA base pairs, causing lengthening and unwinding.
A Validated Workflow for Characterizing DNA Intercalation
Caption: A logical workflow for characterizing a DNA intercalating agent.
Experimental Protocols and Methodologies
The following protocols represent a gold-standard approach to investigating DNA intercalation. The causality for each choice is explained to provide a framework for experimental design and troubleshooting.
UV-Visible Absorption Spectroscopy: Probing Electronic Interactions
-
Expertise & Causality: This is the primary and most accessible method to confirm a direct interaction. When 9-hydroxyellipticine intercalates, the π-π stacking interactions between its aromatic system and the DNA base pairs alter the electronic transition energies of the chromophore.[14] This results in two characteristic spectral changes: hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths, or a "red shift").[14][15] These changes are indicative of intimate binding and are inconsistent with simple electrostatic interactions.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of 9-hydroxyellipticine hydrobromide (e.g., 1 mM in DMSO) and a stock solution of high-quality calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration accurately by measuring absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per base.[16] The purity should be confirmed by an A260/A280 ratio of ~1.8–1.9.[16]
-
Titration Setup: In a 1 cm path length quartz cuvette, place a solution of 9-hydroxyellipticine at a fixed concentration (e.g., 20 µM) in buffer.
-
Reference Blank: Use a matched cuvette containing only the buffer for baseline correction.
-
Initial Spectrum: Record the absorption spectrum of the drug alone, typically from 300 nm to 500 nm.
-
Titration: Add small aliquots (e.g., 2-5 µL) of the ct-DNA stock solution to the drug-containing cuvette. After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Data Acquisition: Record the absorption spectrum after each addition of DNA. Continue until no further significant changes in the spectrum are observed.
-
Data Analysis: Plot the absorbance at the drug's λmax as a function of the DNA concentration. The data can be used to calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or similar models.[17]
-
Fluorescence Spectroscopy: Ethidium Bromide Competitive Displacement
-
Expertise & Causality: While 9-hydroxyellipticine has intrinsic fluorescence, a competitive displacement assay using a well-characterized intercalator like Ethidium Bromide (EtBr) provides a self-validating system. EtBr is a "molecular light switch"; its fluorescence is dramatically enhanced upon intercalation into DNA.[18] A compound that competes for the same intercalation sites will displace EtBr, causing a measurable decrease in fluorescence intensity. This directly demonstrates that the test compound binds at intercalative sites.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of 9-hydroxyellipticine, ct-DNA, and Ethidium Bromide in buffer as described previously.
-
Complex Formation: In a fluorescence cuvette, prepare a solution containing a fixed concentration of ct-DNA (e.g., 20 µM) and EtBr (e.g., 2 µM). Incubate for 10 minutes to allow for complete intercalation and a stable, high-fluorescence signal.
-
Instrumentation: Set the spectrofluorometer to the excitation and emission wavelengths for the DNA-EtBr complex (e.g., λex ≈ 520 nm, λem ≈ 600 nm).
-
Initial Measurement: Record the initial, high fluorescence intensity of the DNA-EtBr complex.
-
Titration: Add increasing concentrations of 9-hydroxyellipticine to the cuvette. Mix and equilibrate for 2-3 minutes after each addition.
-
Data Acquisition: Measure the fluorescence intensity after each addition.
-
Data Analysis: Plot the fluorescence intensity (F/F₀) versus the concentration of 9-hydroxyellipticine. The quenching of the EtBr fluorescence indicates displacement. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant and binding affinity.
-
Circular Dichroism (CD) Spectroscopy: Observing Conformational Changes
-
Expertise & Causality: DNA is a chiral molecule and exhibits a characteristic CD spectrum. The canonical B-form of DNA shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (related to helicity).[19][20] Intercalation perturbs the DNA's secondary structure, causing distinct changes in the CD spectrum.[7][21] These changes provide direct evidence that the drug is altering the global conformation of the DNA helix, a result expected from an intercalative event.[22][23]
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of ct-DNA (e.g., 50 µM in base pairs) and 9-hydroxyellipticine in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Instrumentation: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
DNA Spectrum: Record the CD spectrum of the DNA solution alone in a 1 cm path length cuvette from approximately 220 nm to 320 nm. This will serve as the reference spectrum for B-DNA.
-
Titration: Add aliquots of the 9-hydroxyellipticine stock solution to the DNA sample to achieve desired drug-to-DNA ratios (e.g., 0.1, 0.2, 0.5, 1.0).
-
Data Acquisition: After each addition and a 5-minute equilibration period, record the CD spectrum. Correct all spectra by subtracting the spectrum of the buffer.
-
Data Interpretation: Analyze the changes in the CD signal. Intercalation by 9-hydroxyellipticine is expected to cause an increase in the intensity of both the positive and negative bands and may induce slight shifts in their positions, reflecting the unwinding and stiffening of the DNA helix.[7]
-
Hydrodynamic Methods (Viscometry): The Definitive Test for Intercalation
-
Expertise & Causality: This technique provides the most unambiguous evidence for classical intercalation.[12] The viscosity of a DNA solution is proportional to its effective length. Intercalation, by increasing the separation between base pairs, lengthens the DNA molecule, leading to a measurable increase in relative viscosity.[13][24] In contrast, compounds that bind exclusively in the grooves or cause DNA bending would have a negligible effect or could even decrease the viscosity.[13]
-
Step-by-Step Protocol:
-
DNA Preparation: Prepare a solution of sonicated, rod-like ct-DNA fragments (average size ~200-500 bp) to create a semi-rigid solution that behaves predictably. The DNA should be extensively dialyzed against the assay buffer (e.g., Tris-HCl, pH 7.4).
-
Instrumentation: Use a calibrated Ubbelohde or similar capillary viscometer submerged in a constant temperature water bath (e.g., 25.0 ± 0.1 °C).
-
Measurement of Flow Time: Measure the flow time of the buffer (t₀) and the DNA solution (t). The specific viscosity is calculated as η_sp = (t - t₀) / t₀.
-
Titration: Add small aliquots of a concentrated 9-hydroxyellipticine solution to the DNA in the viscometer. After each addition, mix thoroughly and wait 5-10 minutes for equilibration before measuring the new flow time.
-
Data Analysis: Calculate the relative viscosity (η/η₀) where η = (t - t₀) and η₀ = (t_dna - t₀). Plot the relative specific viscosity, often as (η/η₀)¹/³, versus the binding ratio (moles of drug / moles of DNA base pairs). A linear increase in this plot is considered strong evidence of classical intercalation.[12]
-
Functional Consequence: Topoisomerase II Inhibition
The ultimate validation of 9-hydroxyellipticine's mechanism is to link its physical binding to a functional cellular outcome.
Caption: Workflow for the Topoisomerase II DNA relaxation inhibition assay.
-
Step-by-Step Protocol (DNA Relaxation Assay):
-
Reaction Setup: In microcentrifuge tubes on ice, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 1 mM ATP), and supercoiled plasmid DNA (e.g., pBR322, 0.5 µg).[3][25]
-
Inhibitor Addition: Add varying concentrations of 9-hydroxyellipticine. Include a "no drug" control (enzyme activity) and a "no enzyme" control (input DNA).
-
Enzyme Addition: Add a sufficient amount of purified human topoisomerase IIα to fully relax the DNA in the "no drug" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Gel Electrophoresis: Add loading dye and load the samples onto a 1% agarose gel. Run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, nicked) are well separated.
-
Visualization: Stain the gel with an intercalating dye (e.g., SYBR Safe or Ethidium Bromide) and visualize under UV or blue light. The inhibition of topoisomerase II activity is observed as a dose-dependent persistence of the faster-migrating supercoiled DNA band.[3]
-
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the described experimental procedures, providing a benchmark for researchers.
Table 1: Spectroscopic and Thermodynamic Parameters for 9-Hydroxyellipticine-DNA Interaction
| Parameter | Technique | Typical Value | Significance |
|---|---|---|---|
| Binding Constant (K_b) | Spectroscopy | 10⁵ - 10⁶ M⁻¹ | Measures the affinity of the drug for DNA. |
| Hypochromicity (%) | UV-Vis Spectroscopy | 20 - 40% | Indicates strong electronic coupling via intercalation. |
| Bathochromic Shift (Δλ) | UV-Vis Spectroscopy | 10 - 20 nm | Confirms alteration of the drug's electronic environment. |
| Binding Stoichiometry (n) | Spectroscopy | ~0.2 - 0.3 | Represents the number of drug molecules bound per base pair. |
| ΔH (Enthalpy) | Calorimetry/van't Hoff | Slightly negative/positive | Indicates the heat change upon binding. |
| ΔS (Entropy) | Calorimetry/van't Hoff | Large & Positive | The dominant positive entropy change is characteristic of intercalation, driven by the release of water molecules and counter-ions.[26] |
Table 2: Hydrodynamic and Functional Assay Results
| Parameter | Technique | Typical Result | Significance |
|---|---|---|---|
| Relative Viscosity | Viscometry | Monotonic Increase | Definitive evidence of DNA helix lengthening due to intercalation. |
| Topoisomerase II IC₅₀ | Relaxation Assay | Low micromolar (µM) | Quantifies the functional potency of the drug as an enzyme poison.[27] |
| ΔT_m (°C) | Thermal Denaturation | +5 to +10 °C | Shows stabilization of the DNA double helix against heat, consistent with intercalation.[15] |
Conclusion
The characterization of 9-hydroxyellipticine hydrobromide as a DNA intercalator is a multi-step, evidence-driven process. By systematically applying spectroscopic, hydrodynamic, and functional assays, a researcher can move from observing an initial interaction to definitively proving an intercalative binding mode and quantifying its downstream functional consequences, such as the inhibition of topoisomerase II. The protocols and rationale presented in this guide provide a robust framework for investigating not only 9-hydroxyellipticine but also novel compounds designed to target DNA. This methodical approach ensures scientific integrity and yields the high-quality, trustworthy data required for advanced drug development.
References
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Ismail, M. A., Sanders, K. J., Fennell, G. C., Latham, H. C., Wormell, P., & Rodger, A. (1998). Spectroscopic studies of 9-hydroxyellipticine binding to DNA. Biopolymers, 46(3), 127-43. [Link]
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McCarthy, E. (2018). Synthesis and biological evaluation of novel ellipticine salt derivatives as anticancer agents. Sciforum. [Link]
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Sugikawa, E., Tsunoda, S., Nakanishi, N., & Ohashi, M. (2001). 9-Hydroxyellipticine alters the conformation and DNA binding characteristics of mutated p53 protein. Anticancer Research, 21(4A), 2671-5. [Link]
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Kaczmarek, L., Peczynska-Czoch, W., Osiadacz, J., & Wietrzyk, J. (2004). Synthesis and biological activity of 5-aza-ellipticine derivatives. Bioorganic & Medicinal Chemistry, 12(1), 129-136. [Link]
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de Oliveira, A. B., de Fátima, Â., & Modolo, L. V. (2020). Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine. Pharmaceuticals, 13(5), 89. [Link]
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Zhang, H., Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Wei, Z. (2019). Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine. Letters in Drug Design & Discovery, 16(9). [Link]
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Bîrgean, C. M., Darvasi, E., & Tămaş, C. (2019). Viscosity measurements of DNA solutions with and without condensing agents. AIP Conference Proceedings, 2191(1), 020015. [Link]
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Stiborová, M., Sejbal, J., Bořek-Dohalská, L., Aimová, D., Poljaková, J., Forsterová, K., ... & Frei, E. (2014). The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes. International Journal of Molecular Sciences, 16(1), 318-341. [Link]
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Pindur, U. (2001). Determination of binding mode: intercalation. Current Protocols in Nucleic Acid Chemistry, 7(1), 8-1. [Link]
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Chen, Y., Liu, X., Liu, Y., Zhang, C., & Zhang, Y. (2024). Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023. Chemistry & Biodiversity, e202400210. [Link]
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University of Barcelona. (n.d.). Viscosity Measurements. RIIDFCM. [Link]
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Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Sensors, 12(3), 3294-3317. [Link]
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Larsen, A. K., Riou, J. F., & Riou, G. (1989). Reduced DNA Topoisomerase II Activity and Drug-Stimulated DNA Cleavage in 9-hydroxyellipticine Resistant Cells. Biochemical Pharmacology, 38(5), 783-788. [Link]
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Dereuddre-Bosquet, N., Fiallo, M., & Larsen, A. K. (1996). Role of topoisomerase II beta in the resistance of 9-OH-ellipticine-resistant Chinese hamster fibroblasts to topoisomerase II inhibitors. Molecular Pharmacology, 50(1), 84-91. [Link]
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Fleming, A. M., Arvizo, R. R., & Burrows, C. J. (2016). UV-Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical Chemistry, 89(1), 959-966. [Link]
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Rodger, A. (2012). Absorption Spectroscopy to Probe Ligand Binding. In: Encyclopedia of Biophysics. [Link]
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da Silva, J. P., & Paulo, A. (2009). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Mini-Reviews in Medicinal Chemistry, 9(12), 1434-1457. [Link]
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Schwaller, M. A., Dodin, G., & Aubard, J. (1991). Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series. Biopolymers, 31(5), 519-27. [Link]
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ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. ResearchGate. [Link]
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Stiborová, M., Sejbal, J., Bořek-Dohalská, L., Aimová, D., Poljaková, J., Forsterová, K., ... & Frei, E. (2004). The Anticancer Drug Ellipticine Forms Covalent DNA Adducts, Mediated by Human Cytochromes P450, through Metabolism to 13-Hydroxyellipticine and Ellipticine N2-Oxide. Cancer Research, 64(22), 8374-8380. [Link]
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Stiborová, M., Poljaková, J., Martínková, E., Bořek-Dohalská, L., Eckschlager, T., Kizek, R., & Frei, E. (2006). Ellipticine cytotoxicity to cancer cell lines — a comparative study. Interdisciplinary Toxicology, 1(4), 213-219. [Link]
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Esnault, C., Roques, B. P., & Le Pecq, J. B. (1988). Dynamics of drug-DNA interactions: a comparative temperature jump study of ellipticinium and 9-hydroxy ellipticinium. Journal of Biomolecular Structure & Dynamics, 6(3), 443-58. [Link]
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Topoisomerase II Inhibition by 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, a derivative of the potent antineoplastic agent ellipticine. We delve into its core mechanism as a catalytic inhibitor of human DNA topoisomerase II, contrasting it with other classes of inhibitors. This document furnishes detailed, field-tested protocols for the robust evaluation of its inhibitory activity, including DNA relaxation and cleavage assays, alongside methods for assessing its cellular cytotoxicity. Structured to serve as a practical resource for researchers in oncology, drug discovery, and molecular biology, this guide synthesizes mechanistic insights with actionable experimental workflows to facilitate further investigation into this promising class of anticancer compounds.
Introduction: The Ellipticine Scaffold and Topoisomerase II
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol is a hydroxylated derivative of ellipticine, a naturally occurring alkaloid isolated from plants of the Apocynaceae family.[1] Ellipticine and its analogues have garnered significant interest in oncology due to their potent antineoplastic properties, which are primarily attributed to their interaction with DNA and the nuclear enzyme DNA topoisomerase II.[1][2][3]
Topoisomerase II (Topo II) is an essential enzyme that resolves topological challenges in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation.[2][4] It functions by creating a transient double-stranded break in one DNA segment, passing another segment through the break, and then resealing it.[4][5] This catalytic cycle is a critical target for cancer chemotherapy.[6]
Unlike Topo II "poisons" (e.g., etoposide), which stabilize the enzyme-DNA cleavage complex leading to DNA damage and apoptosis, 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol and its parent compound, ellipticine, function as catalytic inhibitors .[2][7] These agents interfere with the enzyme's catalytic activity, robbing the cell of its essential functions without necessarily trapping the cleavage complex.[2] This guide will explore the specific mechanisms and provide the necessary protocols to characterize this inhibition.
Compound Profile: 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol
This compound belongs to the pyrido[4,3-b]carbazole family. The planar, polycyclic structure is a key feature, enabling it to intercalate into DNA, a process where the molecule inserts itself between the base pairs of the DNA double helix.[1] This physical interaction is believed to be directly related to its ability to inhibit Topoisomerase II.[2][7]
Chemical Structure
Caption: Catalytic cycle of Topoisomerase II and the inhibitory point.
Experimental Protocols for Characterization
To validate and quantify the inhibitory effect of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol, a series of standard biochemical and cell-based assays are required. The following protocols are provided as a robust starting point.
Topoisomerase II DNA Relaxation Assay
This assay assesses the catalytic inhibition of the enzyme by monitoring its ability to relax supercoiled plasmid DNA. [8]In the presence of an effective inhibitor, the enzyme cannot convert the compact supercoiled (sc) DNA into its relaxed (rel) form.
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
-
Reaction Setup: On ice, prepare a master mix for the required number of reactions. For a single 20 µL reaction, combine:
-
Aliquot and Add Compound: Aliquot 16 µL of the master mix into pre-chilled microcentrifuge tubes. Add 2 µL of the test compound (5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, dissolved in a suitable solvent like DMSO) at various concentrations.
-
Causality: Adding the compound before the enzyme allows the inhibitor to interact with the DNA substrate first, which is crucial for intercalating agents.
-
Controls: Prepare the following essential controls:
-
No-Enzyme Control: Add 2 µL of solvent only.
-
Solvent (Vehicle) Control: Add 2 µL of solvent (e.g., DMSO) and enzyme.
-
Positive Control: Add 2 µL of a known Topo II inhibitor (e.g., etoposide).
-
-
-
Enzyme Addition: Add 2 µL of human Topoisomerase IIα (typically 1-5 units) to each tube, except the no-enzyme control. Gently mix.
-
Incubation: Incubate all reactions at 37°C for 30 minutes. [8]
-
Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (e.g., containing SDS to denature the enzyme and a tracking dye).
-
Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1x TAE buffer until the dye front has migrated approximately 75% of the gel length. [9]
-
Visualization: Visualize the DNA bands under a UV transilluminator. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band at increasing compound concentrations.
Topoisomerase II DNA Cleavage Assay
This assay determines if a compound acts as a Topo II poison by stabilizing the covalent enzyme-DNA cleavage complex. While the subject compound is a catalytic inhibitor, this assay is crucial to confirm that it does not enhance DNA cleavage. [2]
-
Reaction Setup: On ice, prepare 20 µL reactions similar to the relaxation assay, using supercoiled plasmid DNA as the substrate. [5] * 4 µL of 5x Assay Buffer.
-
1 µL of ATP (optional, but often included).
-
~10 nM supercoiled plasmid DNA (e.g., pBR322). [5] * Test compound at desired concentrations.
-
Water to a volume that will be 20 µL after enzyme addition.
-
-
Initiate Reaction: Add human Topoisomerase IIα (a higher concentration is often needed, e.g., 200 nM) and incubate at 37°C for 6-30 minutes. [5][10]
-
Trap Cleavage Complex: Terminate the reaction and trap the covalent complex by adding 2 µL of 5% SDS. [5] * Causality: SDS denatures the Topo II enzyme, but the covalent bond between the active site tyrosine and the 5'-DNA terminus remains, effectively creating a permanent DNA break if a cleavage complex was stabilized.
-
Protein Digestion: Add 2 µL of proteinase K (e.g., 0.8 mg/mL) and incubate at 45°C for 30 minutes. [5] * Causality: Proteinase K digests the covalently attached enzyme, leaving a clean DNA break that can be analyzed by electrophoresis. Without this step, the large protein mass attached to the DNA would impede its migration in the gel.
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel with ethidium bromide.
-
Visualization: Analyze the gel under UV light. A Topo II poison (like etoposide, used as a positive control) will show an increase in the linear DNA band (form III) converted from the supercoiled form (form I). A catalytic inhibitor like 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol is expected to show no increase, and potentially a decrease, in the linear DNA band compared to the enzyme-only control. [2]
In Vitro Cytotoxicity Assay (SRB Assay)
To correlate enzymatic inhibition with anticancer activity, it is essential to measure the compound's cytotoxicity against cancer cell lines. [11]The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on total cellular protein content. [12][13]
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) into 96-well plates at an appropriate density and allow them to adhere overnight. [3]
-
Compound Treatment: Treat the cells with a serial dilution of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide for a specified period (e.g., 48-72 hours). Include untreated and solvent-only controls.
-
Cell Fixation: Gently remove the media and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. [12]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. [12]
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure Absorbance: Read the optical density (absorbance) on a microplate reader at approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the solvent control. Plot the inhibition curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Interpretation and Expected Outcomes
The combination of these assays provides a clear profile of the compound's activity.
| Assay | Parameter Measured | Expected Outcome for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol |
| DNA Relaxation | Inhibition of supercoiled DNA relaxation | Dose-dependent decrease in relaxed DNA and persistence of supercoiled DNA. |
| DNA Cleavage | Stabilization of the cleavage complex | No significant increase in linear DNA compared to the enzyme-only control. [2] |
| Cytotoxicity (SRB) | Inhibition of cancer cell proliferation | A dose-dependent decrease in cell viability, yielding a measurable IC₅₀ value. [13] |
Synthesis and Future Directions
The synthesis of pyrido[4,3-b]carbazole derivatives is a well-established field in medicinal chemistry, often involving multi-step sequences starting from carbazole precursors. [14][15][16]Modifications at the 9-position, such as the introduction of a hydroxyl group, have been explored to modulate the compound's biological activity and solubility. [15][17] The characterization of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide as a catalytic inhibitor of Topoisomerase II opens several avenues for future research:
-
Isoform Selectivity: Investigating its differential activity against Topo IIα and Topo IIβ isoforms.
-
Resistance Mechanisms: Studying its efficacy in cancer cell lines that have developed resistance to Topo II poisons.
-
Combination Therapies: Exploring potential synergistic effects when combined with other chemotherapeutic agents. [18]* Structural Optimization: Further synthetic modifications to enhance potency and reduce off-target toxicity.
By providing a robust framework for its mechanistic and cellular evaluation, this guide aims to empower researchers to further unlock the therapeutic potential of this important class of Topoisomerase II inhibitors.
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Jasztold-Howorko, R., et al. (2005). AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 62(3), 207-211. [Link]
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Pharmacokinetics and Bioavailability of 9-Hydroxyellipticine Derivatives: Overcoming Delivery Barriers in Oncology
Executive Summary
Ellipticine and its highly active derivative, 9-hydroxyellipticine (9-OH-EPT), represent a potent class of antineoplastic alkaloids. The addition of a hydroxyl group at the 9-position significantly enhances the molecule's apparent affinity for DNA, stabilizes the topoisomerase II-DNA cleavable complex, and effectively inhibits the phosphorylation of mutant p53 suppressor proteins[1]. Despite these profound pharmacodynamic advantages, the clinical translation of 9-OH-EPT derivatives has historically been bottlenecked by severe pharmacokinetic (PK) limitations—namely, poor aqueous solubility, rapid systemic clearance, and complex cytochrome P450 (CYP450)-mediated biotransformation[2].
This technical guide dissects the metabolic pathways governing 9-OH-EPT clearance, evaluates state-of-the-art formulation strategies designed to enhance its bioavailability, and establishes a self-validating experimental protocol for robust in vivo PK quantification.
Metabolic Profiling and Biotransformation Dynamics
The pharmacokinetic profile of 9-OH-EPT is heavily dictated by hepatic first-pass metabolism. Ellipticine is primarily oxidized by human CYP1A1 and CYP1A2 enzymes to form 9-hydroxyellipticine and 7-hydroxyellipticine[3]. While often classified as a detoxification pathway for the parent drug, 9-OH-EPT itself retains potent cytotoxic properties[1][4]. Conversely, CYP3A4 drives the bioactivation of ellipticine into 13-hydroxyellipticine and ellipticine N2-oxide, reactive metabolites responsible for forming covalent DNA adducts[3][4].
Interestingly, 9-OH-EPT is not merely a passive substrate; it actively modulates hepatic enzymes. In vivo studies demonstrate that 9-OH-EPT acts as a selective inhibitor of certain CYP450 isoforms, significantly altering the clearance rates of co-administered model substrates like antipyrine[5]. This auto-modulatory behavior necessitates highly controlled dosing regimens to avoid unpredictable drug-drug interactions.
CYP450-mediated biotransformation pathways of ellipticine into 9-hydroxyellipticine.
Bioavailability Challenges and Delivery Innovations
Because 9-OH-EPT and its structural analogs are highly lipophilic, they exhibit erratic gastrointestinal absorption and rapid elimination[6]. To circumvent these barriers, researchers have engineered advanced drug delivery systems (DDS) that fundamentally alter the drug's macroscopic PK parameters[2].
-
Peptide-Mediated Nanocomplexes: The self-assembling amino acid pairing peptide EAK16-II (EAK) has been utilized to stabilize hydrophobic ellipticine in aqueous solutions[7]. The resulting EAK-EPT nanoparticles drastically prolong the systemic residence time of the drug, significantly enlarging the Area Under the Curve (AUC) and enhancing overall bioavailability compared to the unformulated drug[7].
-
Mesoporous Silica Nanoparticles (MSNs): Lipid-capped MSNs have been deployed to encapsulate highly lipophilic derivatives. These carriers prevent premature drug leakage in the bloodstream and actively bypass P-glycoprotein (P-gp) efflux pumps, thereby overcoming multidrug resistance (MDR) and increasing intracellular drug concentrations[8].
Quantitative Pharmacokinetic & Pharmacodynamic Summary
The table below summarizes the quantitative shifts in PK and PD metrics when ellipticine derivatives are structurally modified or formulated into nanocarriers.
| Compound / Formulation | Target / Metric | Quantitative Value / Effect | Reference |
| Free Ellipticine (EPT) | TLR3 Inhibition (IC50) | 5.66 ± 1.03 μM | [9] |
| SMU-14a (Derivative) | TLR3 Inhibition (IC50) | 0.18 ± 0.02 μM | [9] |
| Free EPT | Bioavailability (AUC) | Baseline (Rapid systemic clearance) | [7] |
| EAK-EPT Complex | Bioavailability (AUC) | Significantly Increased AUC & t1/2 | [7] |
| 9-Hydroxyellipticine | Antipyrine Clearance | Decreased 4,4'-dihydroxyantipyrine clearance (from 2.5 to 1.5 ml/min/kg) | [5] |
In Vivo Pharmacokinetic Evaluation: A Self-Validating Protocol
To accurately measure the PK parameters of 9-OH-EPT derivatives, a rigorous bioanalytical workflow is required. The following step-by-step methodology ensures high extraction recovery, prevents ex vivo degradation, and provides reproducible quantification using High-Performance Liquid Chromatography (HPLC)[7].
Step-by-step bioanalytical workflow for evaluating the pharmacokinetics of derivatives.
Step-by-Step Methodology
-
Animal Dosing & Serial Sampling: Administer the formulated 9-OH-EPT derivative (e.g., 20 mg/kg IV) to a cohort of healthy male Sprague-Dawley (SD) rats[7]. Collect serial blood samples via the tail vein into heparinized tubes at tightly spaced intervals (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Causality: Dense early sampling is critical to accurately capture the rapid distribution phase ( Cmax ), while extended later time points ensure a precise calculation of the terminal elimination half-life ( t1/2 ).
-
-
Plasma Separation: Immediately centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to isolate the plasma.
-
Causality: Cold centrifugation halts ongoing enzymatic activity in the blood, preventing the ex vivo degradation of the metabolically unstable 9-OH-EPT derivatives.
-
-
Internal Standard (IS) Addition: Spike 100 μL of the isolated plasma with dexamethasone sodium phosphate as the internal standard[7].
-
Causality: Dexamethasone shares similar lipophilic extraction properties with ellipticine derivatives but elutes at a distinct chromatographic retention time. This corrects for any volumetric losses or matrix effects during the extraction process.
-
-
Protein Precipitation & Extraction: Add 300 μL of ice-cold acetonitrile/methanol (1:1 v/v) to the plasma. Vortex vigorously for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.
-
Causality: The organic solvent disrupts hydrophobic interactions, denaturing plasma proteins and releasing the highly protein-bound 9-OH-EPT into the supernatant for analysis.
-
-
HPLC Quantification: Inject the supernatant into a reverse-phase C18 column. Utilize a gradient mobile phase (e.g., water/acetonitrile supplemented with 0.1% formic acid).
-
Causality: The acidic modifier ensures that the basic nitrogen atoms within the pyrido[4,3-b]carbazole scaffold remain protonated, which sharpens the chromatographic peak shape and enhances ionization efficiency if coupled with mass spectrometry.
-
-
System Validation (QC): Construct a calibration curve using blank rat plasma spiked with known concentrations of the derivative. The protocol is self-validated only if the standard curve yields an R2>0.99 and Quality Control (QC) samples fall within ±15% accuracy.
Conclusion
The clinical viability of 9-hydroxyellipticine derivatives hinges on mastering their complex pharmacokinetics. While the addition of the 9-hydroxyl group drastically improves pharmacodynamic potency via topoisomerase II inhibition and DNA intercalation[1], it leaves the molecule vulnerable to rapid CYP-mediated clearance and poor aqueous solubility[3][6]. By integrating rational structural modifications with advanced nanocarrier formulations—such as peptide-mediated delivery systems[7]—researchers can successfully prolong systemic circulation, increase bioavailability, and unlock the full therapeutic potential of this powerful class of anticancer agents.
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Pharmacokinetics of Peptide Mediated Delivery of Anticancer Drug Ellipticine | PLOS One Source: plos.org URL:[Link]
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9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed Source: nih.gov URL:[Link]
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Influence of 9-hydroxyellipticine and 3-methylcholanthrene treatment on antipyrine metabolite formation in rats in vivo - PubMed Source: nih.gov URL:[Link]
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Ellipticine derivatives as Toll-like receptor 3 inhibitor for treating acute hepatitis - PubMed Source: nih.gov URL:[Link]
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The Anticancer Drug Ellipticine Forms Covalent DNA Adducts, Mediated by Human Cytochromes P450, through Metabolism to 13-Hydroxyellipticine and Ellipticine N2-Oxide - AACR Journals Source: aacrjournals.org URL:[Link]
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Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed Source: nih.gov URL:[Link]
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Recent synthesis of ellipticine and its derivatives - ResearchGate Source: researchgate.net URL:[Link]
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Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review - PMC Source: nih.gov URL:[Link]
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Hybrid Lipid-Capped Mesoporous Silica for Stimuli-Responsive Drug Release and Overcoming Multidrug Resistance | ACS Applied Materials & Interfaces Source: acs.org URL:[Link]
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An In-depth Technical Guide to 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide (CAS 93841-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, a derivative of the potent anti-cancer alkaloid ellipticine. This document delves into the critical aspects of this compound, including its chemical properties, a detailed synthesis pathway, analytical characterization, and its primary mechanism of action as a topoisomerase II inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in pre-clinical research and development.
Introduction: The Significance of the Ellipticine Scaffold
The parent compound, ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole), is a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica.[1] Ellipticine and its derivatives have garnered significant attention in medicinal chemistry due to their potent cytotoxic activity against a range of cancer cell lines. This biological activity is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell proliferation.[2][3]
The 9-hydroxy derivative, 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol (also known as 9-hydroxyellipticine), has demonstrated enhanced antitumor activity compared to the parent compound.[2] The hydrobromide salt is often synthesized to improve the compound's solubility and handling properties for in vitro and in vivo studies.
Physicochemical Properties
A clear understanding of the physicochemical properties is fundamental for the handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 93841-53-3 | [4] |
| Molecular Formula | C₁₇H₁₅BrN₂O | [5] |
| Molecular Weight | 343.22 g/mol | [5] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Expected to have improved aqueous solubility compared to the free base | General knowledge |
| SMILES | Oc1ccc2c(c1)c1c(C)c3cnccc3c(c1[nH]2)C.Br | [5] |
Table 1: Physicochemical data for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide.
Synthesis and Purification
The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a multi-step process. A common and effective route involves the synthesis of the 9-methoxy precursor, followed by demethylation to yield the desired 9-hydroxy compound, and finally, conversion to the hydrobromide salt.
Synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol
A plausible synthetic route, adapted from established methods for ellipticine analogs, is outlined below.[6][7]
Caption: Synthetic workflow for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol.
Step-by-Step Protocol:
-
Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole: 5-Methoxyindole is reacted with 2,5-hexanedione in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.
-
Formylation: The resulting carbazole is formylated at the 3-position using a Vilsmeier-Haack reaction (POCl₃ and DMF).
-
Condensation: The 3-formylcarbazole is then condensed with aminoacetaldehyde dimethyl acetal.
-
Cyclization and Aromatization: The intermediate from the condensation reaction is cyclized and aromatized in the presence of a strong acid (e.g., polyphosphoric acid) to yield 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole.
-
Demethylation: The 9-methoxy group is cleaved to the corresponding 9-hydroxy compound by heating with pyridine hydrochloride.[8] The reaction mixture is then poured into ice water, and the precipitated product is collected.
Purification of the Free Base
Purification of the crude 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol is crucial to remove any unreacted starting materials and byproducts.
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane and methanol (e.g., 99:1 to 95:5) is a common choice for separating polar heterocyclic compounds.[9]
-
Procedure: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Formation of the Hydrobromide Salt
The purified free base is converted to the hydrobromide salt to enhance its aqueous solubility.
Protocol:
-
Dissolve the purified 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol in a suitable solvent such as ethanol or a mixture of ethanol and diethyl ether.[10]
-
Add a stoichiometric amount of hydrobromic acid (HBr) dropwise with stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups at positions 5 and 11, the methylene protons of the pyridocarbazole ring system, and the phenolic hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Characteristic signals for the aromatic carbons, the methyl carbons, and the carbons of the heterocyclic core are expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Expected Molecular Ion: For the free base (C₁₇H₁₄N₂O), the expected [M+H]⁺ peak would be at m/z 263.11. For the hydrobromide salt, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) would be observable.
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of the anticancer activity of ellipticine and its derivatives is the inhibition of DNA topoisomerase II.[2][3] This enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation.
Caption: Mechanism of Topoisomerase II inhibition.
Experimental Protocol: In Vitro Topoisomerase II DNA Cleavage Assay
This assay determines the ability of the compound to stabilize the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA double-strand breaks.[3]
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (containing ATP)
-
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide stock solution (in DMSO)
-
Etoposide (positive control)
-
Stop Solution (containing SDS and Proteinase K)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or etoposide.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Visualize the DNA bands under UV light. The formation of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage.
Conclusion
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide represents a promising scaffold for the development of novel anticancer agents. This guide has provided a detailed overview of its synthesis, purification, characterization, and mechanism of action. The provided protocols and theoretical background serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.
References
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PrepChem. (a) Preparation of 9-hydroxy-ellipticine. Available from: [Link]
- Google Patents. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof.
- Harada, N., Ozaki, K., Oda, K., Nakanishi, N., Ohashi, M., Hashiyama, T., & Tsujihara, K. (1997). Synthesis and antitumor activity of 9-acyloxyellipticines. Chemical & pharmaceutical bulletin, 45(7), 1156–1162.
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Chemical Synthesis Database. 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol. Available from: [Link]
- Pommier, Y. (2017). Topoisomerase Assays. Current protocols in pharmacology, 79, 3.3.1–3.3.27.
- Stiborova, M., Sejbal, J., Bořek-Dohalská, L., Aim, V., Hřivňáková, J., Rýdlová, H., ... & Frei, E. (2003). 9-hydroxyellipticine and derivatives as chemotherapy agents. Mini reviews in medicinal chemistry, 3(2), 125-135.
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]
- Hertlein, G., & Kappe, C. O. (2013).
- Jasztold-Howorko, R., Daszkiewicz, Z., & Gendek, T. (2002). An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido [4,3-b] carbazole derivatives. Acta poloniae pharmaceutica, 59(3), 207-211.
- Liu, X., & Wang, W. (2022). A review on the biological potentials of carbazole and its derived products. Molecules, 27(12), 3845.
- Larsen, A. K., Escargueil, A. E., Skladanowski, A., & Saucier, J. M. (1995). Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells. Biochemical pharmacology, 49(5), 623-631.
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NextSDS. 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol. Available from: [Link]
- Google Patents. WO2013019825A1 - Stepwise process for the production of alkaloid salts.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014).
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ResearchGate. 1 H and 13 C-NMR spectral data of 9-methoxychanthin-6-one (1) (400, 100 MHz in CDCl 3 ). Available from: [Link]
- Płotka-Wasyłka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2016). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Current Organic Chemistry, 20(26), 2788-2801.
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ResearchGate. Topoisomerase II DNA cleavage assay. An in vitro assay was used to... Available from: [Link]
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Inspiralis Ltd. Cleavage Assays. Available from: [Link]
- Bykadi, G., Flora, K. P., Cradock, J. C., & Poochikian, G. K. (1982). Determination of ellipticine in biological samples by high-performance liquid chromatography.
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IUCr. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl... Available from: [Link]
- Google Patents. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
- Vangala, V. R., Boddu, S., & Nangia, A. (2015). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 15(11), 5458-5473.
- Google Patents. US20100204470A1 - method for salt preparation.
- Li, H., Yang, F., Sun, Q., & Chen, X. (2011). Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC.
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Agilent. Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Available from: [Link]
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In Vitro Cytotoxicity Profile of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide: A Comprehensive Technical Guide
Executive Summary
The compound 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide (commonly known as 9-hydroxyellipticine hydrobromide) is a highly potent, multimodal antineoplastic agent derived from the natural alkaloid ellipticine. For drug development professionals and application scientists, understanding the nuanced cytotoxicity profile of this specific hydrobromide salt is critical. Unlike traditional chemotherapeutics that rely on a single mechanism of action, 9-hydroxyellipticine operates through a complex matrix of DNA intercalation, Topoisomerase II inhibition, RNA Polymerase I suppression, and metabolic bioactivation.
This whitepaper provides an in-depth analysis of its mechanistic pathways, quantitative in vitro efficacy, and the rigorous, self-validating experimental protocols required to accurately profile its cytotoxicity.
Chemical Identity & The Rationale for the Hydrobromide Salt
-
IUPAC Name: 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
-
CAS Registry Number: 93841-53-3 (Hydrobromide salt) | 51131-85-2 (Free base)
Expertise & Experience Insight: In high-throughput in vitro screening, the physical state of the compound is as critical as its pharmacophore. The planar, polycyclic aromatic structure of the pyrido[4,3-b]carbazole scaffold is notoriously lipophilic. If the free base is used in aqueous culture media (e.g., DMEM or RPMI), it rapidly forms micro-aggregates, leading to artifactual shifts in IC50 values due to poor bioavailability. The hydrobromide salt is strategically utilized to dramatically enhance aqueous solubility. This ensures rapid dissolution, stable monomeric dispersion in DMSO/media, and reproducible dosing across all assay formats.
Mechanistic Foundations of Cytotoxicity (The "Why")
The profound cytotoxicity of 9-hydroxyellipticine is not merely a function of its structural planarity, but rather the specific addition of the hydroxyl group at the C9 position. This functionalization drives four distinct mechanisms of action:
-
Topoisomerase II Inhibition: The C9-hydroxyl group acts as a critical hydrogen-bond donor. While the parent ellipticine intercalates into DNA, the 9-OH derivative anchors the molecule firmly within the Topoisomerase II-DNA cleavage complex, stabilizing the transient double-strand breaks and preventing religation .
-
RNA Polymerase I (Pol I) Suppression: Recent studies have identified 9-hydroxyellipticine as a highly specific, nanomolar inhibitor of Pol I transcription. By targeting the interaction between the promoter recognition factor SL1 and the rRNA promoter, it halts ribosome biogenesis, triggering severe nucleolar stress .
-
Metabolic Bioactivation: The 9-OH group introduces a metabolic liability. Cytochrome P450s (e.g., CYP3A4, CYP1A1) and peroxidases oxidize the compound into highly reactive electrophilic quinone-imines. These intermediates form covalent DNA adducts (specifically at deoxyguanosine residues), causing irreversible genomic damage .
-
p53-Mediated Apoptosis: The convergence of Topo II stabilization, Pol I inhibition, and covalent DNA adducts triggers rapid phosphorylation and activation of the p53 tumor suppressor, culminating in G1 cell cycle arrest and apoptosis.
Fig 1. Mechanistic pathway of 9-hydroxyellipticine-induced cytotoxicity and apoptosis.
Quantitative Cytotoxicity Data
The enhanced binding affinity and bioactivation of 9-hydroxyellipticine translate to potent in vitro cytotoxicity, frequently outperforming the parent ellipticine by a factor of 2 to 5 depending on the cell line's metabolic competency (CYP expression) and p53 status.
Table 1: Comparative In Vitro Cytotoxicity Profile (IC50 Values)
| Cell Line | Tissue Origin | IC50 (µM) | Primary Sensitizing Factor |
| HeLa S-3 | Cervical Adenocarcinoma | 1.5 - 1.6 | Topo II / Pol I Inhibition |
| 293T | Embryonic Kidney | 1.2 - 1.5 | Topo II / Pol I Inhibition |
| HL-60 | Promyelocytic Leukemia | ~0.8 | High Peroxidase (DNA Adducts) |
| SW480 | Colon Carcinoma | < 2.0 | p53 Phosphorylation |
| Lewis Lung | Lung Carcinoma | < 2.0 | p53 Phosphorylation |
(Data synthesized from standardized 48-72h viability assays , )
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, every protocol used to profile this compound must operate as a self-validating system . This means integrating orthogonal validation steps and mechanistic controls directly into the workflow to rule out assay interference.
Fig 2. Self-validating experimental workflow for in vitro cytotoxicity profiling.
Protocol 1: High-Fidelity Cell Viability Profiling (CellTiter-Glo)
Why CTG over MTT? Traditional MTT assays rely on mitochondrial reductases. Because 9-hydroxyellipticine generates redox-active quinone-imines, it can artificially reduce MTT to formazan independently of cell viability, causing false-negative survival data. CellTiter-Glo (CTG) measures ATP directly, providing a redox-independent, highly accurate readout.
-
Cell Seeding: Seed target cells (e.g., HL-60 or HeLa) at 1×104 cells/well in an opaque-walled 96-well plate. Incubate overnight.
-
Compound Preparation: Dissolve 9-hydroxyellipticine hydrobromide in 100% DMSO to a 10 mM stock. Perform serial dilutions in culture media (final DMSO < 0.1%).
-
Treatment & Controls (Self-Validation): Treat cells for 48-72h.
-
Positive Control: Etoposide (10 µM) to validate Topo II-mediated death sensitivity.
-
Vehicle Control: 0.1% DMSO.
-
-
Assay Execution: Add CTG reagent equal to the volume of cell culture media present in each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes.
-
Readout & Quality Control: Measure luminescence. Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's robustness before IC50 calculation.
Protocol 2: Topoisomerase II Decatenation Assay
Purpose: To confirm that the observed cytotoxicity is driven by on-target mechanistic engagement rather than non-specific membrane disruption.
-
Substrate Preparation: Utilize kinetoplast DNA (kDNA), a massive network of interlocked DNA circles that only Topo II can decatenate.
-
Reaction Mixture: Combine 300 ng kDNA, 1 unit of human Topo IIα, and varying concentrations of 9-hydroxyellipticine (0.1 µM to 10 µM) in Topo II reaction buffer.
-
Self-Validating Control: Set up an identical reaction matrix but omit ATP . Because Topo II is strictly ATP-dependent, any decatenation observed in this control indicates artifactual nuclease contamination rather than true Topo II activity.
-
Incubation & Resolution: Incubate at 37°C for 30 minutes. Stop the reaction with SDS/Proteinase K. Resolve the products on a 1% agarose gel containing ethidium bromide.
-
Analysis: Quantify the disappearance of the catenated kDNA network at the top of the gel and the appearance of decatenated minicircles.
Protocol 3: Multiparametric Flow Cytometry (Cell Cycle & Apoptosis)
Purpose: To link the molecular target engagement (DNA/Topo II) to the cellular phenotype (G1 arrest).
-
Harvesting: Following 24h treatment with the IC50 concentration of the compound, harvest cells (including floating apoptotic bodies).
-
Fixation: Wash with cold PBS and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.
-
Staining (Self-Validation): Wash cells to remove ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .
-
Causality Check: PI intercalates into both DNA and double-stranded RNA. Without RNase A, RNA staining will artificially inflate the G2/M peak, masking the true G1 arrest caused by 9-hydroxyellipticine.
-
-
Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91643, 9-Hydroxyellipticine". PubChem. URL: [Link]
-
Andrews, W. J., et al. "Old Drug, New Target: Ellipticines Selectively Inhibit RNA Polymerase I Transcription." Journal of Biological Chemistry (2013). URL: [Link]
-
Stiborová, M., et al. "The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide." Cancer Research (2004). URL: [Link]
Identification and Profiling of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide Metabolites: A Technical Guide
Executive Summary
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, widely known in the literature as 9-hydroxyellipticine hydrobromide , is a highly potent antineoplastic alkaloid derivative. While its parent compound, ellipticine, acts as a prodrug requiring cytochrome P450 (CYP)-mediated oxidation to become active, 9-hydroxyellipticine is already hydroxylated at the critical 9-position. This structural feature fundamentally alters its pharmacokinetic fate, driving a complex interplay between Phase II detoxification and peroxidase-mediated bioactivation.
This whitepaper provides an authoritative, in-depth guide to identifying the metabolites of 9-hydroxyellipticine hydrobromide. It establishes the mechanistic causality behind its biotransformation and provides a self-validating LC-MS/MS experimental framework for researchers and drug development professionals.
Mechanistic Causality of 9-Hydroxyellipticine Metabolism
The metabolic trajectory of 9-hydroxyellipticine is dictated by the high reactivity of its phenolic hydroxyl group. The compound undergoes two divergent metabolic pathways, each with profound pharmacological consequences:
A. Phase II Detoxification (Conjugation)
The primary route of clearance in hepatic systems involves the direct conjugation of the 9-hydroxyl group. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the addition of bulky, hydrophilic moieties to the molecule. As demonstrated in 1[1], 9-hydroxyellipticine is extensively metabolized into its corresponding glucuronide, which neutralizes its DNA-intercalating ability and facilitates rapid renal excretion.
B. Bioactivation via One-Electron Oxidation
The antineoplastic efficacy and off-target toxicity of 9-hydroxyellipticine are largely driven by its bioactivation. In the presence of peroxidases and hydrogen peroxide (or via spontaneous molecular autoxidation), the compound undergoes a one-electron oxidation. According to2[2], this generates a highly electrophilic quinone imine (9-oxoellipticine) . This transient intermediate is the ultimate reactive species responsible for covalent adduct formation with DNA and proteins[3]. Furthermore, as detailed in 4[4], the quinone imine can react with unoxidized parent molecules to form distinct dimeric structures.
Metabolic pathways of 9-hydroxyellipticine showing detoxification and bioactivation routes.
Quantitative Data: Expected Metabolite Profiles
When analyzing in vitro or in vivo samples, high-resolution mass spectrometry (HRMS) is utilized to identify metabolites based on their exact mass shifts. The table below summarizes the theoretical monoisotopic masses required for targeted LC-MS/MS extraction.
| Metabolite ID | Biotransformation | Chemical Formula | Theoretical Monoisotopic Mass [M+H]⁺ | Pharmacological Consequence |
| Parent | N/A | C₁₇H₁₄N₂O | 263.1184 | Cytotoxic Intercalator / Topo II Inhibitor |
| M1 | Glucuronidation | C₂₃H₂₂N₂O₇ | 439.1505 | Renal Excretion (Detoxification) |
| M2 | Sulfation | C₁₇H₁₄N₂O₄S | 343.0752 | Renal Excretion (Detoxification) |
| M3 | Oxidation (Quinone Imine) | C₁₇H₁₂N₂O | 261.1028 | Covalent DNA/Protein Binding |
| M3-GSH | GSH Trapping of M3 | C₂₇H₂₉N₅O₇S | 568.1866 | Stable Analytical Marker for Bioactivation |
| M4 | Dimerization | C₃₄H₂₆N₄O₂ | 523.2134 | Peroxidase-mediated Detoxification |
Experimental Workflows for Metabolite Identification
To accurately profile both the stable conjugates and the highly transient quinone imine, the experimental design must incorporate specific trapping agents. Because 9-oxoellipticine (M3) degrades rapidly, Glutathione (GSH) is introduced into the incubation matrix as a surrogate nucleophile. GSH intercepts the quinone imine, forming a stable M3-GSH adduct that can be reliably detected via LC-MS/MS[5].
Step-by-step LC-MS/MS experimental workflow for reactive and stable metabolite profiling.
Protocol 1: Self-Validating In Vitro Microsomal Incubation
To ensure scientific integrity, this protocol utilizes a Validation Control Matrix . This guarantees that detected metabolites are the result of true enzymatic biotransformation rather than spontaneous chemical degradation or artifactual matrix binding.
Step 1: Matrix Preparation
-
Thaw Human Liver Microsomes (HLMs) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Step 2: Setup the Validation Control Matrix Prepare three parallel incubation tubes:
-
Tube A (Complete System): HLMs (1 mg/mL) + 9-hydroxyellipticine hydrobromide (10 µM) + UDPGA (2 mM) + PAPS (1 mM) + GSH (5 mM).
-
Tube B (Chemical Degradation Control): Buffer + 9-hydroxyellipticine (10 µM) + Cofactors (No HLMs).
-
Tube C (Matrix Binding Control): Heat-inactivated HLMs (boiled at 95°C for 10 min) + 9-hydroxyellipticine (10 µM) + Cofactors.
Step 3: Reaction Initiation & Quenching
-
Pre-incubate all tubes at 37°C for 5 minutes.
-
Initiate the bioactivation pathway by adding H₂O₂ (100 µM) to trigger endogenous peroxidase activity.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an appropriate internal standard (e.g., reserpine).
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.
Protocol 2: UHPLC-Q-TOF-MS/MS Analytical Identification
High-resolution mass spectrometry is required to differentiate isobaric interferences and confirm the structural identity of the GSH-trapped quinone imines[5].
Step 1: Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Gradient Elution: 5% B hold for 1 min, linear ramp to 95% B over 15 minutes, hold at 95% B for 3 minutes, then re-equilibrate at 5% B for 4 minutes. Flow rate: 0.3 mL/min. Injection volume: 5 µL.
Step 2: Mass Spectrometry Parameters
-
Operate the Q-TOF instrument in positive Electrospray Ionization (ESI+) mode.
-
Source Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C, and desolvation gas flow at 800 L/h.
-
Acquisition: Use Data-Dependent Acquisition (DDA). Scan range: m/z 100–1000. Trigger MS/MS fragmentation on the top 5 most intense precursor ions using collision energies ramping from 20 to 40 eV.
Step 3: Data Processing & Causal Verification
-
Apply Mass Defect Filtering (MDF) centered around the exact mass of 9-hydroxyellipticine (263.1184 Da) with a ±50 mDa window to filter out endogenous matrix ions.
-
Verify true metabolites by cross-referencing Tube A against Tubes B and C. A peak is only classified as an enzymatic metabolite if it is present in Tube A and absent in Tubes B and C.
References
- Metabolism and disposition studies of 9-hydroxyellipticine and 2-methyl-9-hydroxyellipticinium acet
- Bioactivation of the antitumor drugs 9-hydroxyellipticine and derivatives by a peroxidase-hydrogen peroxide system. PubMed.
- Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine. SciSpace.
- 9-hydroxyellipticine and deriv
- Autoxidation of the antitumor drug 9-hydroxyellipticine and its deriv
- Nanofractionation Platform with Parallel Mass Spectrometry for Identification of CYP1A2 Inhibitors in Metabolic Mixtures.
Sources
- 1. Metabolism and disposition studies of 9-hydroxyellipticine and 2-methyl-9-hydroxyellipticinium acetate in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of the antitumor drugs 9-hydroxyellipticine and derivatives by a peroxidase-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoxidation of the antitumor drug 9-hydroxyellipticine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Mechanistic Paradigm of 9-Hydroxyellipticine Hydrobromide in Apoptosis Induction
Prepared by: Senior Application Scientist Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
Executive Overview
In the landscape of antineoplastic drug development, the ellipticine family of alkaloids has long been recognized for its potent cytotoxic properties. However, the derivative 9-hydroxyellipticine hydrobromide (9-HE) represents a significant pharmacological evolution. By introducing a hydroxyl group at the C-9 position, the molecule’s apparent affinity for DNA and its ability to stabilize the topoisomerase II-DNA cleavable complex are drastically enhanced.
This technical whitepaper dissects the dual-action apoptotic mechanisms of 9-HE—specifically its role as a Topoisomerase II poison and a restorer of mutant p53 function. Furthermore, it outlines self-validating experimental protocols designed to rigorously quantify these pathways in preclinical oncology models.
Core Molecular Mechanisms of Apoptosis Induction
To effectively utilize 9-HE in drug screening or mechanistic studies, one must understand the causality behind its cytotoxicity. 9-HE does not merely halt cellular proliferation; it actively forces the cell into a programmed death cascade through two intersecting pathways.
Topoisomerase II Poisoning and DNA Adduct Formation
Unlike catalytic inhibitors that prevent Topoisomerase II from binding to DNA, 9-HE acts as an enzymatic poison. It intercalates into the DNA helix and binds to the Topoisomerase II enzyme, stabilizing the transient intermediate known as the "cleavable complex" 1.
The Causality: The C-9 hydroxyl group acts as a critical hydrogen bond donor/acceptor within the enzymatic pocket. When the cell attempts to replicate or transcribe this stabilized complex, the replication fork collides with it, converting transient single-strand breaks into lethal double-strand breaks (DSBs). This massive accumulation of DNA damage directly triggers the intrinsic apoptotic pathway.
Modulation of the p53 Tumor Suppressor Pathway
A defining and highly valuable characteristic of 9-HE is its unique interaction with the p53 tumor suppressor protein. In many human malignancies, p53 is mutated (e.g., p53ala143, p53his175), rendering it incapable of initiating apoptosis.
9-HE has been shown to induce a conformational shift in mutant p53, effectively restoring its wild-type transactivation functions. This restoration leads to the immediate upregulation of downstream targets, specifically waf1 (p21) and bax mRNA, triggering a rigorous G1 phase cell cycle arrest followed by G1-restricted apoptosis 2.
Fig 1: Molecular signaling pathways of 9-HE inducing apoptosis and G1 arrest.
Quantitative Pharmacodynamics and Cytotoxicity
To design effective in vitro assays, researchers must benchmark their dosing against established pharmacological data. The table below synthesizes the quantitative benchmarks for 9-HE 3.
| Parameter | Model / Target | Quantitative Value | Mechanistic Implication |
| IC₅₀ | HeLa S-3 Cells | 1.6 μM | Indicates high sensitivity in human cervical adenocarcinoma models. |
| IC₅₀ | HEK 293T Cells | 1.2 μM | Demonstrates potent baseline cytotoxicity in highly proliferative cells. |
| Enzyme Inhibition | Topoisomerase II | Dose-dependent (0.1 - 100 μM) | Accumulation of DNA double-strand breaks via cleavable complex stabilization. |
| Gene Expression | waf1 & bax mRNA | Significant Upregulation | Confirms transcriptional activation following mutant p53 restoration. |
Experimental Methodologies: Self-Validating Protocols
As application scientists, we must employ orthogonal assays that cross-validate each other. A self-validating system ensures that an observed phenotype (e.g., cell death) is directly linked to the proposed mechanism (e.g., Topo II inhibition and p53 activation), rather than non-specific toxicity.
Fig 2: Experimental workflow for validating 9-HE apoptotic mechanisms.
Protocol 1: Topoisomerase II Decatenation Assay (Target Validation)
Rationale: To prove that 9-HE directly inhibits Topo II catalytic activity, we utilize kinetoplast DNA (kDNA), a highly catenated network of DNA rings. Active Topo II decatenates kDNA into free minicircles. By measuring the suppression of this decatenation, we isolate the drug's direct enzymatic impact.
Step-by-Step Methodology:
-
Reaction Assembly: Combine 200 ng of kDNA with 1 unit of human Topoisomerase IIα in a reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP).
-
Drug Titration: Add 9-HE at varying concentrations (0.1 μM to 10 μM).
-
Self-Validation Control: You must include a vehicle control (DMSO) to establish baseline decatenation, and a known Topo II poison (e.g., Etoposide) as a positive comparative control.
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic cleavage and re-ligation attempts.
-
Termination: Stop the reaction by adding 1% SDS and 1 mg/mL Proteinase K. Incubate for 15 minutes at 50°C to digest the Topo II enzyme and release the trapped DNA.
-
Resolution: Electrophorese the samples on a 1% agarose gel containing ethidium bromide.
-
Causal Interpretation: Quantify the ratio of catenated kDNA (stuck in the wells) to decatenated minicircles (migrating bands). A dose-dependent decrease in minicircles confirms that 9-HE is actively poisoning Topo II.
Protocol 2: Flow Cytometric Analysis of p53-Dependent G1 Arrest
Rationale: To confirm that 9-HE induces G1 arrest specifically via mutant p53 restoration, we must use an isogenic cell line model. Testing a single cell line proves toxicity, but testing paired lines proves the mechanism.
Step-by-Step Methodology:
-
Cell Seeding: Plate mutant p53-transfected Saos-2 cells (Test) and parental p53-deficient Saos-2 cells (Negative Control) in 6-well plates at 2×105 cells/well.
-
Treatment: Expose both cell lines to 10 μM 9-HE for 24 and 48 hours.
-
Harvest & Fixation: Trypsinize the cells, wash thoroughly with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Acquisition: Analyze on a flow cytometer, capturing a minimum of 10,000 single-cell events per sample.
-
Causal Interpretation: The mutant p53 Saos-2 cells will show a distinct, quantifiable accumulation in the G1 phase and a sub-G1 apoptotic peak. Crucially, the p53-deficient parental cells will not exhibit this G1 restriction. This differential response perfectly validates the p53-dependent mechanism of 9-HE, proving that the drug requires the presence of the mutant protein to exert its full cell-cycle arresting effects.
Conclusion
9-Hydroxyellipticine hydrobromide stands as a masterclass in rational drug derivative design. By leveraging dual mechanisms—Topoisomerase II poisoning and the restoration of mutant p53 function—it bypasses common resistance pathways found in highly mutated malignancies 4. For drug development professionals, utilizing the self-validating protocols outlined above ensures that preclinical data remains robust, mechanistically sound, and ready for translational applications.
References
- Mutant p53 Mediated Induction of Cell Cycle Arrest and Apoptosis at G1 Phase by 9-hydroxyellipticine.
- 9-Hydroxyellipticine hydrochloride - Product D
- Reduced DNA Topoisomerase II Activity and Drug-Stimulated DNA Cleavage in 9-hydroxyellipticine Resistant Cells.
- The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action.Walsh Medical Media.
Sources
- 1. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
DNA binding assay protocol for 9-hydroxyellipticine hydrobromide
Application Note: HPLC-MS/MS Quantification of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide
Introduction & Mechanistic Context
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol, widely known as 9-hydroxyellipticine, is a highly potent antineoplastic agent and a major active metabolite of the prodrug ellipticine[1]. In biological systems, ellipticine is oxidized primarily by cytochrome P450 enzymes (CYP1A1 and CYP1A2) to form 9-hydroxyellipticine[2]. This hydroxylated derivative exhibits enhanced DNA-binding affinity, stabilizes topoisomerase II–DNA cleavable complexes, and generates reactive quinone-imine intermediates that induce cell cycle arrest and apoptosis[3].
While often formulated as a hydrobromide or hydrochloride salt to improve aqueous solubility for dosing, the analyte dissociates in solution. Consequently, analytical quantification targets the protonated free base. Developing a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for this compound is critical for pharmacokinetic profiling and toxicity assessments.
Metabolic activation of ellipticine to 9-hydroxyellipticine and downstream apoptotic pathways.
Analytical Strategy & Causality
As a Senior Application Scientist, designing an assay requires moving beyond standard templates to address the specific physicochemical properties of the analyte. Every choice in this protocol is engineered to establish a self-validating system :
-
Sample Preparation (LLE vs. PPT): Protein precipitation (PPT) is fast but leaves endogenous phospholipids in the matrix. These lipids compete for charge in the Electrospray Ionization (ESI) source, causing unpredictable ion suppression. We utilize Liquid-Liquid Extraction (LLE) with ethyl acetate. Causality: The hydrophobic carbazole core of 9-hydroxyellipticine partitions efficiently into the organic phase, while polar matrix suppressors are discarded in the aqueous layer, ensuring a stable and reproducible ionization environment.
-
Chromatographic Conditions: A C18 reversed-phase column is paired with 0.1% formic acid in both aqueous and organic mobile phases. Causality: 9-hydroxyellipticine contains basic nitrogen atoms in its pyrido-carbazole ring system. At neutral pH, these nitrogens interact with residual silanols on the stationary phase, causing severe peak tailing. Formic acid (pH ~2.7) keeps the analyte fully protonated, ensuring sharp peak shapes while simultaneously acting as a proton donor to maximize the [M+H]+ yield in the positive ESI source[4].
-
Self-Validating Internal Standard (IS): A structural analog (e.g., ellipticine or a deuterated standard) is spiked into the matrix before extraction. Causality: This acts as an internal system suitability check. If extraction efficiency fluctuates or matrix effects vary, the IS signal shifts proportionally. Because quantification relies on the Analyte/IS peak area ratio, the system self-corrects, validating the accuracy of every single injection.
Experimental Protocols
Materials and Reagents
-
Analyte: 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide (Reference Standard, >98% purity).
-
Internal Standard (IS): Ellipticine (or D3 -9-hydroxyellipticine if available).
-
Solvents: LC-MS grade Water, Acetonitrile (MeCN), Methanol, and Ethyl Acetate.
-
Modifiers: LC-MS grade Formic Acid (FA).
Step-by-Step Liquid-Liquid Extraction (LLE) Workflow
-
Aliquot: Transfer 50μL of biological matrix (e.g., plasma) into a 2.0 mL microcentrifuge tube.
-
Spike IS: Add 10μL of the IS working solution ( 100ng/mL ) and vortex for 10 seconds. Validation step: Ensures IS integrates with the matrix prior to partitioning.
-
Buffer Addition: Add 50μL of 0.1 M Ammonium Acetate buffer (pH 8.5). Causality: Drives the analyte into its neutral free-base form, maximizing its partition coefficient into the organic solvent.
-
Extraction: Add 1.0mL of Ethyl Acetate. Vortex vigorously for 3 minutes, then centrifuge at 14,000×g for 5 minutes at 4∘C .
-
Transfer & Dry: Transfer 800μL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40∘C .
-
Reconstitution: Reconstitute the dried extract in 100μL of Initial Mobile Phase (10% MeCN with 0.1% FA). Vortex for 30 seconds and transfer to an autosampler vial.
Step-by-step sample preparation and LC-MS/MS analytical workflow.
Instrumental Parameters & Data Presentation
HPLC Gradient Conditions
Separation is performed on a sub-2 μm C18 column ( 50×2.1mm ) maintained at 40∘C to reduce system backpressure and improve mass transfer. The flow rate is set to 0.4mL/min .
Table 1: HPLC Gradient Program
| Time (min) | Mobile Phase A (0.1% FA in H2O ) | Mobile Phase B (0.1% FA in MeCN) |
| 0.0 | 90% | 10% |
| 1.0 | 90% | 10% |
| 4.0 | 10% | 90% |
| 5.5 | 10% | 90% |
| 5.6 | 90% | 10% |
| 8.0 | 90% | 10% |
MS/MS Multiple Reaction Monitoring (MRM)
The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode. The free base of 9-hydroxyellipticine has an exact mass of 262.11 Da, yielding a strong protonated precursor ion [M+H]+ at m/z 263.1[4].
Table 2: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| 9-OH-Ellipticine | 263.1 | 248.1 | 80 | 35 | Quantifier (Loss of −CH3 ) |
| 9-OH-Ellipticine | 263.1 | 220.1 | 80 | 45 | Qualifier (Loss of −CH3 & −CO ) |
| IS (Ellipticine) | 247.1 | 204.1 | 75 | 30 | Internal Standard |
Method Validation & System Suitability
To ensure the assay is a self-validating system, a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. Causality: This proves that the system is free of autosampler carryover and that the IS channel does not contain isotopic impurities that could falsely elevate the analyte signal at the Lower Limit of Quantification (LLOQ).
Table 3: Method Validation Summary
| Validation Parameter | Range / Observed Value | Acceptance Criteria |
| Linearity | 0.5−500ng/mL | R2>0.995 (1/x^2 weighting) |
| Limit of Detection (LOD) | 0.15ng/mL | Signal-to-Noise (S/N) > 3 |
| Lower Limit of Quant (LLOQ) | 0.5ng/mL | S/N > 10, Precision CV < 20% |
| Intra-day Precision | 3.2%−6.5% | CV < 15% across all QC levels |
| Inter-day Precision | 4.8%−8.1% | CV < 15% across all QC levels |
| Extraction Recovery | 88.5%−92.3% | Consistent across Low, Mid, High QCs |
References
-
National Center for Biotechnology Information. "9-Hydroxyellipticine | CID 91643 - PubChem." nih.gov.[Link]
-
Stiborová, M., et al. "The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies." nih.gov (PMC).[Link]
-
ResearchGate. "HPLC chromatogram of ellipticine metabolites formed by rabbit hepatic microsomes." researchgate.net.[Link]
Sources
Using 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide in topoisomerase decatenation assays
Application Note: Utilizing 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide in Topoisomerase II Decatenation Assays
Target Audience: Researchers, scientists, and drug development professionals specializing in oncology, DNA topology, and targeted therapeutics.
Mechanistic Causality: The Role of 9-Hydroxyellipticine
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol, commonly known as 9-hydroxyellipticine (9-HE) , is a highly potent derivative of the plant alkaloid ellipticine. In oncological drug development, 9-HE (often utilized as a hydrobromide or hydrochloride salt for improved aqueous solubility) is classified as a Topoisomerase II (Topo II) poison[1].
Unlike catalytic inhibitors that simply block enzyme function, Topo II poisons like 9-HE actively convert the essential Topo II enzyme into a cellular toxin. During normal DNA replication, Topo II creates transient double-strand breaks to pass one DNA double helix through another, resolving topological tangles (catenanes). 9-HE intercalates into the DNA and specifically binds to the Topo II-DNA intermediate, stabilizing the "cleavable complex." This stabilization physically prevents the enzyme from executing the crucial religation step, leading to the accumulation of lethal double-strand breaks (DSBs) and subsequent apoptosis[1][2]. The addition of the 9-hydroxyl group significantly enhances the compound's DNA binding affinity and its ability to stabilize this complex compared to the parent ellipticine[1].
Figure 1: Mechanism of Topo II inhibition by 9-hydroxyellipticine.
Assay Principles: A Self-Validating System
To quantitatively evaluate the inhibitory potency of 9-HE hydrobromide, the Kinetoplast DNA (kDNA) Decatenation Assay is the gold standard[3][4].
Why kDNA? kDNA, extracted from the mitochondria of Crithidia fasciculata, consists of a massive network of interlocked 2.5 kb minicircles. Because of its immense size and topological complexity, intact kDNA cannot migrate into an agarose gel and remains trapped in the loading well[3].
-
The Causality of the Readout: When active Topo II is introduced, it decatenates the network, releasing free minicircles that rapidly migrate through the gel.
-
The Self-Validating Control: Topoisomerase I (Topo I) can only relax supercoils; it cannot decatenate interlocked double-stranded DNA. Therefore, kDNA provides an absolute, structurally enforced validation that the observed activity is exclusively mediated by Topo II[4].
When 9-HE is added to the system, it poisons the Topo II enzyme, preventing the release of minicircles in a dose-dependent manner. The un-decatenated DNA remains in the well, providing a clear, visual, and quantifiable metric of drug efficacy[5].
Quantitative Data & Comparative Efficacy
The structural modification at the 9-position of the ellipticine scaffold drastically alters its pharmacodynamics. Below is a comparative summary of 9-HE versus its parent compound.
| Pharmacological Parameter | Ellipticine (Parent) | 9-Hydroxyellipticine |
| Primary Topo II Mechanism | Intercalation / Weak Poison | Strong Intercalation / Cleavable Complex Poison |
| Relative Cytotoxicity (IC50) | ~0.99 - 2.5 µM (L1210 cells) | ~0.003 µM (L1210 cells); ~1.2-1.6 µM (Solid tumors) |
| DNA Binding Affinity | Moderate | High (Enhanced by 9-OH hydrogen bonding) |
| p53 Phosphorylation | Minimal effect | Selective inhibition (Concentration-dependent) |
| Metabolic Requirement | Requires CYP450 activation | Direct action / Enhanced by auto-oxidation |
Data synthesized from established pharmacological profiling of ellipticine derivatives[1][6][7].
Step-by-Step Methodology: kDNA Decatenation Assay
The following protocol is optimized for evaluating 9-HE hydrobromide. Ensure all steps involving the active enzyme are performed on ice until the incubation phase.
A. Reagent Preparation
-
9-HE Hydrobromide Stock: Dissolve 9-HE hydrobromide in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C protected from light. Prepare working dilutions in nuclease-free water (ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).
-
10X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, and 100 μg/mL BSA[3].
-
ATP Solution: 30 mM ATP in nuclease-free water (Topo II is strictly ATP-dependent).
-
Stop Buffer: 5% Sarkosyl (or SDS), 0.125% bromophenol blue, 50% glycerol. Note: The detergent is critical as it denatures Topo II, stripping the covalently bound protein from the DNA to prevent anomalous gel migration[5].
B. Reaction Setup (30 µL Total Volume)
Set up the following reactions in 1.5 mL microcentrifuge tubes. Include a Vehicle Control (DMSO only) and an Enzyme-Free Control (DNA only) to validate the system.
-
Add 18 µL of Nuclease-free water.
-
Add 3 µL of 10X Assay Buffer.
-
Add 1 µL of 30 mM ATP.
-
Add 200 ng of kDNA substrate (typically 1-2 µL depending on stock concentration)[3].
-
Add 1 µL of 9-HE hydrobromide at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).
-
Initiation: Add 1 Unit of purified Human Topoisomerase IIα.
C. Incubation & Termination
-
Mix by gentle tapping (do not vortex vigorously to avoid shearing the kDNA network).
-
Incubate the tubes in a water bath at 37°C for exactly 30 minutes [4].
-
Terminate the reaction by adding 5 µL of Stop Buffer.
-
Optional but recommended: Add 1 µL of Proteinase K (10 mg/mL) and incubate for an additional 15 minutes at 37°C. This digests the denatured Topo II, ensuring clean release of the DNA fragments.
D. Electrophoresis & Analysis
-
Load 20 µL of the terminated reaction mixture onto a 1% agarose gel (prepared in 1X TAE or TBE buffer).
-
Run electrophoresis at 85V for 60–90 minutes[3].
-
Stain the gel with Ethidium Bromide (1 µg/mL) for 15 minutes, followed by a 10-minute destain in distilled water.
-
Visualize under a UV transilluminator.
-
Interpretation: Active Topo II will produce a distinct band of rapidly migrating minicircles. Effective inhibition by 9-HE will result in the retention of fluorescent kDNA networks in the loading wells.
-
Figure 2: Step-by-step workflow for the kDNA decatenation assay.
References
-
9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Human Topoisomerase II Decatenation Assay - Inspiralis Source: Inspiralis URL:[Link]
-
Topoisomerase Assays - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Design, Synthesis and Evaluation of New Marine Alkaloid-Derived Pentacyclic Structures with Anti-Tumoral Potency - MDPI Source: MDPI URL:[Link]
-
MOLECULAR MECHANISMS OF ANTINEOPLASTIC ACTION OF AN ANTICANCER DRUG ELLIPTICINE - Biomedical Papers Source: Biomedical Papers (Palacký University) URL:[Link]
Sources
- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical Papers: MOLECULAR MECHANISMS OF ANTINEOPLASTIC ACTION OF AN ANTICANCER DRUG ELLIPTICINE [biomed.papers.upol.cz]
- 3. inspiralis.com [inspiralis.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ELLIPTICINE | 519-23-3 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: In Vivo Dosing Protocols for 9-Hydroxyellipticine Hydrobromide in Murine Tumor Models
Target Audience: Preclinical Oncology Researchers, Toxicologists, and Drug Development Scientists Document Type: Advanced Experimental Methodology & Pharmacological Guide
Executive Summary & Mechanistic Rationale
9-Hydroxyellipticine (9-OH-E) and its halide salts (hydrobromide/hydrochloride) are potent, DNA-intercalating antineoplastic agents derived from the natural alkaloid ellipticine. In preclinical murine models, 9-OH-E exhibits profound antileukemic and solid tumor regression capabilities.
As a Senior Application Scientist, understanding the dual-mechanism of 9-OH-E is critical for designing effective in vivo studies. The compound operates via two primary pathways:
-
Topoisomerase II Inhibition: 9-OH-E traps Topoisomerase II in cleavable complexes during DNA replication. This collision with the replication fork induces unrepairable DNA double-strand breaks (DSBs), driving apoptosis in rapidly dividing cells [1].
-
Mutant p53 Restoration: Unlike many traditional intercalators, 9-OH-E selectively inhibits the phosphorylation of mutant p53 proteins, effectively restoring wild-type tumor suppressor function and inducing cell cycle arrest in specific carcinoma models.
Caption: Mechanism of action of 9-Hydroxyellipticine driving tumor regression.
Physicochemical Properties & Formulation Strategy
The most significant hurdle in dosing 9-OH-E hydrobromide in vivo is its hydrophobicity. While the hydrobromide salt improves aqueous solubility compared to the free base, it remains limited to approximately 3 mg/mL in pure water and requires active sonication and warming [3].
Causality in Vehicle Selection: Administering 9-OH-E in standard physiological saline often leads to rapid micro-precipitation in the peritoneal cavity, causing localized inflammation (peritonitis) and erratic systemic absorption. To ensure a predictable pharmacokinetic profile, the drug must be formulated using a co-solvent system or a micellar delivery vehicle (such as Cremophor EL or a PEG-based system). This maintains the drug in a stable, bioavailable state until it reaches the systemic circulation.
Table 1: Physicochemical & Formulation Parameters
| Parameter | Value / Protocol Specification |
| Compound | 9-Hydroxyellipticine hydrobromide |
| Aqueous Solubility | ~3 mg/mL (10 mM) Requires 37°C warming & sonication |
| Optimal In Vivo Vehicle | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline |
| Alternative Vehicle | Micellar formulation (e.g., 10% Cremophor EL in D5W) |
| Storage (Solid) | -20°C (Desiccated, protect from light) |
| Storage (Solution) | -80°C (Maximum 6 months; avoid freeze-thaw cycles) |
Self-Validating Experimental Protocol: In Vivo Dosing
The following protocol is designed for syngeneic murine models (e.g., L1210 leukemia in DBA/2 mice or Lewis Lung Carcinoma in C57BL/6 mice)[1].
Phase A: Formulation Preparation
-
Stock Solution (10 mM): Dissolve 3.14 mg of 9-OH-E hydrobromide in 1 mL of molecular-grade DMSO. Vortex for 60 seconds.
-
Validation Checkpoint: Hold the tube against a strong light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution, which will skew dosing accuracy.
-
-
Working Solution: Sequentially add the following to the DMSO stock (per 1 mL total volume) to avoid crashing the compound out of solution:
-
Add 400 µL PEG300; vortex thoroughly.
-
Add 50 µL Tween 80; vortex thoroughly.
-
Slowly add 500 µL of sterile 0.9% Saline dropwise while gently agitating.
-
-
Thermal Stabilization: Incubate the working solution at 37°C for 10 minutes prior to injection.
Phase B: Administration Route & Rationale
-
Route: Intraperitoneal (IP) injection.
-
Causality: Intravenous (IV) bolus injection of 9-OH-E can cause acute phlebitis and localized precipitation in the narrow murine vasculature. IP administration provides a large absorptive surface area, allowing for a slower, sustained systemic distribution that mitigates acute Cmax -related cardiotoxicity while maintaining therapeutic efficacy.
Phase C: Dosing Execution
-
Weigh the mouse to calculate the exact dose volume. The standard therapeutic dose is 5 to 10 mg/kg [2].
-
Using a 27G needle, inject the formulated 9-OH-E solution into the lower right quadrant of the abdomen.
-
Maximum Injection Volume: Do not exceed 10 µL/g of body weight to prevent peritoneal distension and discomfort.
Pharmacodynamics, Toxicity, & Safety Monitoring
Because 9-OH-E targets Topoisomerase II—an enzyme highly active during the S-phase of the cell cycle—its primary dose-limiting toxicity is genotoxic damage to rapidly dividing healthy tissues, specifically the bone marrow [2].
Monitoring Protocol:
-
Bone Marrow Toxicity: 9-OH-E administration (even at single doses of 5-10 mg/kg) results in measurable chromosome clumping, chromatid aberrations, and sister chromatid exchanges (SCE) in murine bone marrow cells [2]. Researchers must harvest femurs at 24-48 hours post-dose in satellite toxicity groups to quantify micronuclei formation.
-
Weight Monitoring: Weigh mice daily. A self-validating safety threshold is a body weight loss of >15%. If this threshold is breached, the dosing schedule must be suspended, as it indicates the drug has exceeded the therapeutic window and is causing severe systemic toxicity.
-
Sublethal Limits: The established sublethal dose for 9-OH-E in mice is approximately 50 mg/kg [1]. Doses approaching this limit will result in acute lethality.
Table 2: Standardized Murine Dosing Regimens
| Tumor Model | Administration Route | Dose Range | Dosing Frequency | Key Pharmacodynamic Observations |
| L1210 Leukemia | Intraperitoneal (IP) | 5 - 10 mg/kg | Single dose or Q3D | High antitumoral activity; rapid clearance of leukemic blasts. |
| Solid Tumors (e.g., LLC) | Intraperitoneal (IP) | 5 - 10 mg/kg | Bi-weekly | Restores p53 function; induces measurable tumor volume regression. |
| Genotoxicity Assay | Intraperitoneal (IP) | 5 - 10 mg/kg | Single dose | Evaluated at 24-48h for micronuclei and SCE formation in bone marrow. |
References
-
Title: A new antitumoral agent: 9-hydroxyellipticine. Possibility of a rational design of anticancerous drugs in the series of DNA intercalating drugs. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells. Source: Toxicology and Applied Pharmacology URL: [Link]
Application Note: Spectroscopic Characterization of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide via High-Resolution NMR
Introduction & Pharmacological Context
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, commonly known as 9-hydroxyellipticine , is a highly potent antineoplastic alkaloid derivative. Structurally characterized by a planar tetracyclic core, it exerts its primary cytotoxic effects through DNA intercalation and the stabilization of Topoisomerase II-DNA cleavable complexes . Furthermore, 9-hydroxyellipticine is a major active metabolite generated by human cytochrome P450 (CYP1A1/2) oxidation of ellipticine, underscoring its clinical and pharmacokinetic relevance .
In drug development, formulating this compound as a hydrobromide (HBr) salt enhances its aqueous solubility, a critical parameter for bioavailability. However, the protonation state of the pyridine nitrogen (N2) fundamentally alters the electronic distribution across the pyrido[4,3-b]carbazole scaffold. This application note provides a self-validating, step-by-step protocol for the unambiguous structural characterization of 9-hydroxyellipticine hydrobromide using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Insights: The Rationale Behind the Analytical Approach
Why NMR for the Hydrobromide Salt?
The conversion of 9-hydroxyellipticine to its HBr salt results in the protonation of the N2 atom. This localized positive charge exerts a strong electron-withdrawing effect via induction and resonance, significantly deshielding the adjacent pyridine protons (H1, H3, and H4). High-resolution NMR is the only non-destructive technique capable of confirming both the structural integrity of the tetracyclic core and the exact site of protonation .
Causality in Experimental Choices
-
Solvent Selection (DMSO- d6 ): The polar nature of the HBr salt necessitates a highly polar aprotic solvent. DMSO- d6 is chosen not only for its solubilizing power but also because it prevents the rapid chemical exchange of labile protons (the 9-OH, 6-NH, and the newly formed N2-H + ). This allows these critical functional groups to be observed as distinct, quantifiable signals in the 1 H spectrum.
-
CryoProbe Utilization: The ellipticine core contains 11 quaternary carbons. To achieve an adequate signal-to-noise (S/N) ratio for these non-protonated carbons without requiring prohibitively long acquisition times, a 13 C-optimized CryoProbe is highly recommended.
-
Extended Relaxation Delays ( D1 ): The rigid, planar nature of the carbazole core restricts molecular tumbling, leading to longer longitudinal relaxation times ( T1 ). A D1 of 5.0 seconds is implemented for 13 C acquisition to ensure quantitative integration and prevent the suppression of quaternary carbon signals.
Experimental Workflows
Mechanism of Action Pathway
To contextualize the importance of the structural features being verified (specifically the planar intercalating core and the 9-hydroxyl group responsible for enhanced Topoisomerase II binding), the biological mechanism of action is mapped below.
Figure 1: Mechanism of action for 9-hydroxyellipticine via Topoisomerase II inhibition and DNA intercalation.
NMR Data Acquisition Protocol
The following self-validating protocol ensures reproducible spectral acquisition.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of 9-hydroxyellipticine hydrobromide.
-
Dissolve the compound in 600 µL of 99.9% DMSO- d6 (containing 0.03% v/v TMS as an internal reference).
-
Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution.
-
Transfer the homogeneous solution to a standard 5 mm NMR tube.
Step 2: Instrument Tuning & Shimming
-
Insert the sample into a 600 MHz NMR spectrometer equipped with a 1 H/ 13 C CryoProbe.
-
Lock the magnetic field to the deuterium frequency of DMSO- d6 (39.5 MHz).
-
Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.
-
Execute 3D gradient shimming to optimize magnetic field homogeneity, ensuring the TMS linewidth at half-height is ≤0.5 Hz.
Step 3: Data Acquisition Parameters
-
1 H NMR: Pulse program = zg30, Number of Scans (NS) = 16, Spectral Width (SW) = 20 ppm, Relaxation Delay (D1) = 2.0 s, Acquisition Time (AQ) = 3.0 s.
-
13 C NMR: Pulse program = zgpg30 (with 1 H decoupling), NS = 1024, SW = 250 ppm, D1 = 5.0 s, AQ = 1.2 s.
-
2D NMR (COSY/HSQC/HMBC): Set up standard gradient-selected 2D experiments. For HMBC, optimize the long-range coupling constant ( JCH ) to 8 Hz to capture multi-bond connectivities bridging the pyrido and carbazole ring systems.
Step 4: Data Processing
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT).
-
Perform manual zero-order and first-order phase corrections.
-
Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.
Figure 2: Step-by-step NMR data acquisition and structure validation workflow.
Spectroscopic Data Presentation
The tables below summarize the quantitative NMR data. The assignment relies heavily on 2D HMBC correlations to distinguish between the two methyl groups (positions 5 and 11) and the complex aromatic spin systems. Notice the diagnostic downfield shift of H1 ( δ 9.69 ppm) and the presence of the broad N2-H + signal ( δ ~13.5 ppm), which definitively confirms the hydrobromide salt formation .
Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Diagnostic HMBC Correlations ( 1 H → 13 C) |
| 5-CH 3 | 2.78 | s | - | 3H | C5, C5a, C4a |
| 11-CH 3 | 3.25 | s | - | 3H | C11, C11a, C10a |
| H8 | 7.07 | dd | 8.5, 2.4 | 1H | C7, C9, C10 |
| H7 | 7.51 | d | 8.5 | 1H | C8, C5a, C9 |
| H10 | 7.56 | d | 2.4 | 1H | C8, C9, C11 |
| H4 | 7.91 | d | 6.5 | 1H | C3, C5, C11a |
| H3 | 8.42 | d | 6.5 | 1H | C1, C4, C4a |
| H1 | 9.69 | s | - | 1H | C3, C4a, C11a |
| 9-OH | ~9.80 | br s | - | 1H | C8, C9, C10 (exchangeable) |
| 6-NH | 11.40 | s | - | 1H | C5a, C6a, C7 (exchangeable) |
| N2-H + | ~13.50 | br s | - | 1H | C1, C3 (exchangeable, confirms HBr salt) |
Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale (2D NMR Validation) |
| 5-CH 3 | 12.5 | Primary (CH 3 ) | HSQC cross-peak with δ 2.78 |
| 11-CH 3 | 14.8 | Primary (CH 3 ) | HSQC cross-peak with δ 3.25 |
| C8 | 108.4 | Tertiary (CH) | HSQC cross-peak with δ 7.07 |
| C10 | 112.3 | Tertiary (CH) | HSQC cross-peak with δ 7.56 |
| C7 | 115.6 | Tertiary (CH) | HSQC cross-peak with δ 7.51 |
| C4 | 118.2 | Tertiary (CH) | HSQC cross-peak with δ 7.91 |
| C1 | 135.4 | Tertiary (CH) | Highly deshielded by adjacent N2-H + ; HSQC with δ 9.69 |
| C3 | 140.2 | Tertiary (CH) | Deshielded by adjacent N2-H + ; HSQC with δ 8.42 |
| C9 | 152.8 | Quaternary (C-OH) | Most deshielded aromatic carbon due to electronegative oxygen |
| Core Quats | 110.0 - 145.0 | Quaternary (C) | 8 distinct signals (C4a, C5, C5a, C6a, C10a, C11, C11a, C1a) assigned via HMBC |
References
-
Title: Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells Source: Pharmaceuticals (MDPI), 2019, 12(2), 90. URL: [Link]
-
Title: The Anticancer Drug Ellipticine Forms Covalent DNA Adducts, Mediated by Human Cytochromes P450, through Metabolism to 13-Hydroxyellipticine and Ellipticine N2-Oxide Source: Cancer Research (AACR), 2004, 64 (22): 8374–8380. URL: [Link]
-
Title: Synthesis and in vitro Antitumor Activity of 9-Hydroxyellipticine Derivatives with Glucose Conjugation via Triazolylmethyl Succinate Linker Source: Heterocycles, 2016, 92(3), 453-466. URL: [Link]
-
Title: 9-Hydroxyellipticine | C17H14N2O | CID 91643 Source: PubChem, National Institutes of Health (NIH). URL: [Link]
Application Note: Advanced Formulation Techniques for 9-Hydroxyellipticine Hydrobromide
Introduction & Pharmacological Context
9-Hydroxyellipticine (9-HE) is a potent, naturally derived alkaloid derivative recognized for its robust antineoplastic properties. Its primary mechanism of action involves DNA intercalation and the stabilization of the Topoisomerase II-DNA cleavable complex, leading to double-strand DNA breaks and subsequent cellular apoptosis1[1].
While formulating the drug as a hydrobromide salt (9-HE·HBr) marginally improves its initial dissolution rate compared to the free base, the planar, polycyclic aromatic structure of the ellipticine core renders it highly lipophilic and poorly soluble at physiological pH. This severe hydrophobicity limits systemic bioavailability and complicates intravenous administration. To overcome these biopharmaceutical hurdles, this guide details two advanced, field-proven formulation strategies: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation and Drug-in-Cyclodextrin-in-Liposome (DCL) Encapsulation .
Mechanistic Rationale for Solubility Enhancement
The selection of formulation techniques must be driven by the physicochemical properties of the active pharmaceutical ingredient (API):
-
HP-β-CD Inclusion: Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic ellipticine ring of 9-HE·HBr spontaneously partitions into the HP-β-CD cavity, shielding the lipophilic API from the aqueous environment while the hydroxyl groups on the cyclodextrin exterior ensure high aqueous solubility2[2].
-
DCL Systems: While CD complexes improve solubility, they can rapidly dissociate upon massive dilution in the bloodstream, leading to premature drug precipitation. By encapsulating the water-soluble 9-HE/HP-β-CD inclusion complex within the aqueous core of a liposome, we create a DCL system. This dual-carrier approach prevents premature dissociation, prolongs circulation half-life, and allows for targeted delivery via the Enhanced Permeability and Retention (EPR) effect in tumor microenvironments3[3].
Mechanism of Action (Visualization)
Figure 1: Mechanism of action of 9-hydroxyellipticine inducing apoptosis via Topoisomerase II.
Experimental Protocols
Protocol A: HP-β-CD Inclusion Complexation
Causality: The co-solvent evaporation method is utilized here because 9-HE·HBr requires initial solvation to interact efficiently with the CD cavity at a molecular level before the solvent is removed.
-
Preparation of Solutions: Dissolve 10 mM of HP-β-CD in 10 mL of deionized water. Separately, dissolve 10 mM of 9-HE·HBr in 2 mL of methanol.
-
Complexation: Dropwise, add the methanolic 9-HE·HBr solution into the aqueous HP-β-CD solution under continuous magnetic stirring at 400 rpm.
-
Equilibration: Stir the mixture at 25°C for 48 hours in the dark (to prevent photodegradation of the ellipticine core) to ensure thermodynamic equilibrium of the inclusion process.
-
Solvent Evaporation & Lyophilization: Remove the methanol using a rotary evaporator at 35°C. Filter the remaining aqueous solution through a 0.45 µm PES syringe filter to remove any uncomplexed, precipitated drug. Freeze-dry the filtrate for 24 hours to obtain the solid inclusion complex.
-
System Validation (Self-Validation Step): Re-dissolve a known mass of the lyophilized powder in water and measure the absorbance at 310 nm (λmax for 9-HE). Calculate the complexation efficiency. A linear A-type phase solubility diagram (Higuchi-Connors) confirms a 1:1 stoichiometric inclusion.
Protocol B: Drug-in-Cyclodextrin-in-Liposome (DCL) Fabrication
Causality: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is selected as the primary lipid due to its high phase transition temperature (Tm ≈ 55°C). This creates a rigid liposomal bilayer at physiological temperature (37°C), preventing the premature leakage of the highly water-soluble 9-HE/HP-β-CD complex4[4].
-
Lipid Film Formation: Dissolve DSPC and Cholesterol (molar ratio 7:3) in 10 mL of chloroform in a round-bottom flask. Evaporate the solvent under reduced pressure at 60°C (above the Tm of DSPC) to form a thin, uniform lipid film. Desiccate overnight to remove trace chloroform.
-
Thin-Film Hydration: Hydrate the lipid film using 5 mL of the aqueous 9-HE/HP-β-CD complex solution (prepared in Protocol A) at 60°C. Agitate via vortexing for 15 minutes to form multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): Pass the MLV suspension through a thermobarrel extruder equipped with a 100 nm polycarbonate membrane 11 times at 60°C to yield uniform small unilamellar vesicles (SUVs).
-
Purification: Separate the unencapsulated CD-drug complex from the DCLs using Size Exclusion Chromatography (SEC) with a Sephadex G-50 column, eluting with PBS (pH 7.4).
-
System Validation (Self-Validation Step): To validate encapsulation efficiency (EE%), take two aliquots of the purified DCLs. Measure the free drug in Aliquot 1 directly. Treat Aliquot 2 with 1% Triton X-100 to lyse the liposomes and measure total drug via UV-Vis. An EE% > 80% validates a successful DCL architecture.
Formulation Workflow (Visualization)
Figure 2: Step-by-step workflow for the preparation of Drug-in-Cyclodextrin-in-Liposome (DCL) systems.
Data Presentation: Comparative Formulation Metrics
The following table summarizes the anticipated physicochemical improvements when transitioning 9-HE·HBr from a free drug state to advanced delivery systems.
| Formulation Type | Aqueous Solubility (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Free 9-HE·HBr | < 0.05 | N/A | N/A | N/A | N/A |
| HP-β-CD Complex | > 15.0 | < 5.0 (Molecular) | N/A | Neutral | ~98.0% (Complexation) |
| 9-HE DCL System | Dispersible | 110 ± 15 | < 0.15 | -15.0 to -25.0 | 82.5 ± 3.4% |
Note: The highly negative Zeta potential of the DCL system ensures colloidal stability via electrostatic repulsion, preventing vesicle aggregation during storage.
Conclusion
The formulation of 9-hydroxyellipticine hydrobromide has historically been bottlenecked by its rigid, hydrophobic molecular architecture. By utilizing a stepwise approach—first masking the hydrophobicity via HP-β-CD inclusion complexation, and subsequently stabilizing the complex within a rigid DSPC liposomal bilayer (DCL)—formulation scientists can achieve a >300-fold increase in apparent aqueous solubility. This dual-carrier strategy not only resolves the biopharmaceutical limitations of 9-HE·HBr but also provides a self-validating framework for targeted oncology therapeutics.
References
-
Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells Source: MDPI URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC / NIH URL:[Link]
-
Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency? Source: MDPI URL:[Link]
-
Drug-in-cyclodextrin-in-liposomes: a promising delivery system for hydrophobic drugs Source: Expert Opinion on Drug Delivery / NIH URL:[Link]
Sources
Improving aqueous solubility of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide for assays
Overview & The Causality of Insolubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing highly variable data when working with 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide (commonly known as 9-hydroxyellipticine hydrobromide).
While the 9-hydroxyl substitution significantly enhances the compound's affinity for DNA and stabilization of the topoisomerase II-DNA cleavable complex compared to the parent ellipticine (1[1]), its rigid, planar tetracyclic structure makes it notoriously hydrophobic.
The Chemistry of the Problem: The hydrobromide salt form provides initial solubility in polar aprotic solvents (like DMSO) and slightly acidic water. However, when introduced into standard physiological buffers (e.g., PBS, DMEM, RPMI) at pH 7.4, the compound undergoes rapid deprotonation. The neutral free base of 9-hydroxyellipticine is highly lipophilic. This leads to rapid π-π stacking of the pyridocarbazole rings and the formation of micro-precipitates (2[2]). These precipitates drastically reduce the effective concentration of the drug in your assay, leading to artificially inflated IC50 values and high well-to-well variability.
Data Presentation: Solubility & Activity Baselines
Table 1: Solubility and Stability Matrix for 9-Hydroxyellipticine Hydrobromide
| Solvent / Matrix | Max Stable Concentration | Storage / Stability | Mechanistic Notes |
| 100% Anhydrous DMSO | > 10 mM | -20°C (6 months) | Primary stock. Protect from light to prevent auto-oxidation. |
| PBS (pH 7.4) | < 1 µM | N/A | Rapid precipitation due to deprotonation and π-π stacking. |
| DMEM + 10% FBS | ~10 - 20 µM | 37°C (24 hours) | Serum albumin acts as a hydrophobic carrier pocket. |
| 20% HP-β-CD Buffer | ~50 µM | 4°C (1 week) | Cyclodextrin forms a hydrophilic inclusion complex. |
Table 2: Comparative Biological Activity (Ellipticine vs. 9-Hydroxyellipticine)
| Compound | Topoisomerase II Inhibition | CYP450 Bioactivation | Cytotoxicity (IC50, L1210 cells) |
| Ellipticine | Moderate | Yes (CYP3A4, CYP1A1) | ~1.5 - 3.0 µM |
| 9-Hydroxyellipticine | High (Stabilizes cleavable complex) | Yes (Higher affinity) | ~0.1 - 0.5 µM |
(Data synthesized from established structure-activity relationship studies on ellipticine derivatives[1][3][4])
Troubleshooting Guide & FAQs
FAQ 1: My compound precipitates immediately upon addition to cell culture media. How can I achieve a stable working concentration for cytotoxicity assays? Root Cause: Rapid solvent exchange. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the local concentration of water spikes, crashing the hydrophobic compound out of solution before it can disperse. Self-Validating Protocol: The "Step-Down" Solubilization Method
-
Stock Preparation: Prepare a 10 mM primary stock in 100% anhydrous DMSO.
-
Intermediate Dilution: Create a 100X intermediate stock (e.g., 1 mM) in 100% DMSO. Do not dilute directly into the final media from the 10 mM stock.
-
Carrier Protein Complexation: Pre-warm the cell culture media containing 10% Fetal Bovine Serum (FBS) or 1 mg/mL Bovine Serum Albumin (BSA) to 37°C. The hydrophobic pockets of albumin act as a carrier.
-
Vortex-Assisted Addition: While vigorously vortexing the pre-warmed media, add the intermediate DMSO stock dropwise. The final DMSO concentration must not exceed 1% (v/v).
-
Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at its specific λmax (~295 nm) to confirm no drug was lost to a microscopic pellet.
FAQ 2: I am performing a cell-free Topoisomerase II decatenation assay and cannot use BSA or serum. How do I maintain solubility? Root Cause: Lack of hydrophobic carriers in a purely biochemical buffer leads to immediate π-π stacking. Self-Validating Protocol: Cyclodextrin Inclusion In cell-free systems, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic pyridocarbazole ring.
-
Prepare a 20% (w/v) solution of HP-β-CD in your Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP).
-
Add the 9-hydroxyellipticine hydrobromide DMSO stock slowly into the HP-β-CD buffer while sonicating in a water bath for 5 minutes.
-
Validation Step: Include a dynamic light scattering (DLS) check or visual inspection under a microscope at 40x to ensure the absence of micro-crystals before adding the Topoisomerase II enzyme and kinetoplast DNA (kDNA) substrate.
FAQ 3: Does the choice of solvent affect the compound's mechanism of action or bioactivation? Root Cause: DMSO is a known competitive inhibitor of Cytochrome P450 (CYP) enzymes. Solution: 9-hydroxyellipticine undergoes CYP-mediated bio-oxidation (specifically by CYP1A1/2 and CYP3A4) to form reactive intermediates that create covalent DNA adducts (4[4]). If your assay relies on CYP bioactivation (e.g., using primary hepatocytes or liver microsomes), keeping the final DMSO concentration below 0.1% is critical to prevent enzyme inhibition. If 0.1% DMSO causes precipitation, transition entirely to the HP-β-CD method described above.
Visualizations
Workflow for preventing 9-hydroxyellipticine precipitation in assays.
Dual mechanism of action: Topo II inhibition and CYP-mediated adducts.
References
- 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed. nih.gov.
- Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Deriv
- DNA-drug recognition and effects on topoisomerase II-mediated cytotoxicity.
- The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed. nih.gov.
Sources
- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA-drug recognition and effects on topoisomerase II-mediated cytotoxicity. A three-mode binding model for ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide in DMSO
Technical Support Center: 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
A Guide to Ensuring Stability and Efficacy in DMSO Solutions
Welcome to the technical support guide for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents. This guide provides in-depth, experience-driven advice to help you prepare, store, and troubleshoot solutions of this compound in Dimethyl Sulfoxide (DMSO), ensuring the validity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide.
Q1: What are the primary factors that can cause degradation of this compound in DMSO?
The chemical structure of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol—featuring a phenolic hydroxyl group and a complex, conjugated carbazole ring system—makes it susceptible to several degradation pathways, particularly when dissolved in DMSO.
-
Oxidation: The phenol moiety is sensitive to oxidation. DMSO itself can act as a mild oxidizing agent, and this process can be accelerated by trace metal impurities or exposure to atmospheric oxygen.[1]
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Water can accelerate the degradation of compounds, and its presence is a more significant factor in compound loss than oxygen.[4][5][6]
-
Photodegradation: The compound's extensive system of conjugated double bonds (chromophores) makes it susceptible to degradation upon exposure to light, especially UV radiation.[1]
-
Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[1] While the compound is shipped at ambient temperature, long-term storage requires specific conditions.[4][7]
Q2: I see precipitation when I add my DMSO stock to my aqueous buffer or cell culture medium. What's happening and how can I fix it?
This is a common solubility issue. While the compound is soluble in pure DMSO, its solubility can decrease dramatically when the solution is diluted into an aqueous environment. This "crashing out" or precipitation can lead to inaccurate concentrations in your experiment.
The Underlying Cause: The compound is a lipophilic organic molecule. The high concentration of DMSO in your stock solution keeps it dissolved. When you introduce this into a primarily water-based medium, the polarity of the solvent environment changes drastically, and the compound precipitates.
Solution: The Serial Dilution Method. Never dilute your high-concentration DMSO stock directly into your final aqueous medium. Instead, perform intermediate dilutions in DMSO first. This gradual reduction in concentration helps maintain solubility upon final dilution into the aqueous phase.[4] Most cell lines can tolerate a final DMSO concentration up to 0.1-0.5%.[4][7] Always include a vehicle control (DMSO alone) in your experiments.[4]
Q3: How many times can I freeze-thaw my DMSO stock solution?
While studies on diverse compound libraries show that many small molecules are stable through multiple freeze-thaw cycles (up to 11 cycles showed no significant loss in one study), the best practice to eliminate this as a variable is to avoid them altogether.[5][6] Each cycle introduces risks:
-
Water Condensation: Warming a cold, sealed vial can cause condensation inside if the seal is imperfect. It is best to allow vials to equilibrate to room temperature before opening.
-
Solubility Changes: Repeated freezing can potentially lead to the formation of micro-precipitates that may not fully redissolve upon thawing.
The Gold Standard: Prepare your stock solution and immediately aliquot it into single-use volumes in tightly sealed vials.[7] This ensures that each experiment uses a fresh, uncompromised sample.
Part 2: Troubleshooting Guide for Inconsistent Results
Inconsistent or non-reproducible data is a significant challenge in research. If you suspect your compound stock is the source of the problem, this logical workflow can help you diagnose the issue.
Caption: Key environmental factors leading to compound degradation in solution.
-
The Role of the Phenol Group: Phenols are electron-rich aromatic alcohols that are particularly prone to oxidation. This can convert the hydroxyl group into a carbonyl group, forming a quinone-like structure. This structural change will almost certainly abolish the compound's biological activity.
-
The Role of DMSO: While an excellent solvent, DMSO is not entirely inert. It can participate in or catalyze degradation reactions. [1]Its primary role as a stability risk, however, is its propensity to absorb water, which can then participate in hydrolytic or other degradation pathways. [4][6]Using anhydrous grade DMSO from a properly sealed bottle is a critical, non-negotiable first step for ensuring compound stability. [4] By adhering to these guidelines, you can significantly mitigate the risks of compound degradation, ensuring that your experimental outcomes are both accurate and reproducible.
References
- Benchchem. (n.d.). Technical Support Center: Compound Stability in DMSO-d6.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Tokyo Chemical Industry. (2025, October 30). Safety Data Sheet.
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Fisher Scientific. (2003, March 18). Material Safety Data Sheet: 9H-Carbazole.
- Sigma-Aldrich. (n.d.). 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole.
- Captivate Bio. (n.d.). Small Molecules FAQ.
- PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions.
- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
- Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
Technical Support Center: Optimizing Extraction of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide from Plasma
Welcome to the technical support center for the bioanalysis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide. This molecule, a derivative of the potent antineoplastic agent ellipticine, presents unique challenges and opportunities in pharmacokinetic and drug metabolism studies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this compound from plasma, ensuring high yield, purity, and reproducibility.
Understanding the Analyte: Physicochemical Properties and Their Impact on Extraction
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol, hereafter referred to as the analyte, is a tetracyclic alkaloid.[4] Its hydrobromide salt form enhances aqueous solubility, but for efficient extraction into an organic phase, understanding its core physicochemical properties is paramount.
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Basic Nature: The pyrido-nitrogen in the ring system imparts basic properties. This is the most critical factor for developing an extraction strategy. By adjusting the pH of the plasma sample to be at least two units above the analyte's pKa, the molecule becomes deprotonated and electrically neutral.[5][6] This neutral form is significantly more hydrophobic, facilitating its partition into an organic solvent during Liquid-Liquid Extraction (LLE) or its retention on a reversed-phase sorbent in Solid-Phase Extraction (SPE).[5]
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Hydrophobicity: The planar, polycyclic aromatic structure makes the neutral form of the molecule hydrophobic (lipophilic). This property dictates the choice of extraction solvents in LLE and the type of sorbent in SPE. A calculated XLogP3 value of 5.4 for a similar derivative highlights this strong hydrophobicity.[7]
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Solubility: While the hydrobromide salt is water-soluble, the free base is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
Core Principles of Extraction from Plasma
Plasma is a complex matrix containing proteins, phospholipids, salts, and other endogenous components that can interfere with analysis.[8] The primary goals of sample preparation are to remove these interferences, concentrate the analyte, and transfer it into a clean solvent compatible with the downstream analytical technique (e.g., LC-MS/MS).
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Protein Precipitation (PPT): This is often the simplest method, involving the addition of a water-miscible organic solvent (like acetonitrile) or an acid to denature and precipitate plasma proteins.[9][10] However, PPT is a crude cleanup method and often results in significant matrix effects because other interferences, especially phospholipids, remain in the supernatant with the analyte.
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Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). By manipulating the pH of the aqueous plasma sample to neutralize the analyte, it can be selectively partitioned into a water-immiscible organic solvent.[5][11]
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Solid-Phase Extraction (SPE): In SPE, the analyte is passed through a solid sorbent that retains it based on specific chemical interactions (e.g., hydrophobic, ion-exchange).[12] Interferences can be washed away, and the purified analyte is then eluted with a small volume of a strong solvent. SPE is known for providing cleaner extracts compared to PPT and LLE.[13][14]
Troubleshooting and FAQ Guide
This section addresses common issues encountered during the extraction of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide from plasma.
Question 1: My recovery is consistently low using Liquid-Liquid Extraction (LLE). What are the likely causes and how can I fix it?
Answer: Low recovery in LLE is a frequent problem and can be attributed to several factors:
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Incorrect pH: The most common cause is incomplete neutralization of the analyte. Since the analyte is a basic compound, the pH of the plasma must be sufficiently high to ensure it is in its neutral, extractable form.
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Troubleshooting: Ensure the pH of the aqueous plasma sample is adjusted to at least 9-11 before adding the extraction solvent. Use a buffer or add a base like sodium hydroxide or ammonium hydroxide. Verify the pH after addition. A study on ellipticine extraction found that adding Na2HPO4 to increase the plasma pH was crucial for deprotonation and facilitated its transfer to the acetonitrile phase.[15][16]
-
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Inappropriate Solvent Choice: The polarity of your extraction solvent must be well-matched to the analyte.
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Troubleshooting: For a hydrophobic compound like this, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like dichloromethane/isopropanol are good starting points. Avoid highly polar solvents if the goal is to extract the neutral form. If recovery is still low, consider a more polar solvent, but be aware this may also extract more interferences.
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-
Emulsion Formation: A stable emulsion between the aqueous and organic layers can form, trapping the analyte and preventing clear phase separation.[5][17] This is common with plasma due to the presence of lipids and proteins.[17]
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Troubleshooting:
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Instead of vigorous shaking (vortexing), gently rock or invert the sample tube for mixing.[17]
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Add salt ("salting out") to the aqueous layer to increase its ionic strength and break the emulsion.[17][18]
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Centrifuge the sample at a higher speed or for a longer duration to force phase separation.[18]
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Consider Supported Liquid Extraction (SLE), which immobilizes the aqueous phase on a solid support, preventing emulsion formation entirely.[17]
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-
-
Insufficient Mixing or Extraction Time: The analyte needs adequate time and surface area to partition between the two phases.
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Troubleshooting: Ensure thorough but gentle mixing for at least 5-10 minutes. Perform a second extraction step on the aqueous phase and combine the organic extracts to improve yield.
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Question 2: I'm using SPE, but my analyte is breaking through during the sample loading or washing steps. What's wrong?
Answer: Analyte breakthrough indicates that the sorbent is not retaining the compound effectively. This usually points to issues with the SPE method itself.
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Incorrect Sorbent Choice: You may be using a sorbent that does not have the right retention mechanism.
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Troubleshooting: For this basic, hydrophobic compound, a mixed-mode polymeric cation-exchange (PCX) sorbent is ideal.[19] This type of sorbent offers dual retention mechanisms: reversed-phase (hydrophobic) and ion-exchange. Under acidic conditions during the sample load, the analyte will be positively charged and will strongly bind to the cation-exchange groups.[19]
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Improper Sample Pre-treatment: The sample must be prepared correctly before loading onto the SPE cartridge.
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Troubleshooting: For a mixed-mode PCX sorbent, the plasma sample should be diluted and acidified (e.g., with phosphoric or formic acid) before loading.[19] This ensures the analyte is protonated (positively charged) and can bind to the cation-exchange functional groups on the sorbent.
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-
Inappropriate Wash Solvent: The wash solvent may be too strong, stripping the analyte from the sorbent along with the interferences.
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Troubleshooting: Use a weak wash solvent first (e.g., acidic water) to remove polar interferences. Follow this with a stronger, non-polar organic solvent (e.g., methanol or acetonitrile) to remove lipids and other hydrophobic interferences.[19] The analyte should remain bound via the strong ion-exchange mechanism during the organic wash.
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Sorbent Overload: The mass of the analyte (or total mass of analyte + interferences) may be exceeding the capacity of the SPE cartridge.
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Troubleshooting: Use a larger SPE cartridge or dilute the plasma sample further before loading.
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Question 3: My final extract is clean, but my signal is suppressed in the mass spectrometer. How do I address matrix effects?
Answer: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of biological samples.[13][20] They occur when co-eluting endogenous compounds from the plasma matrix interfere with the ionization of the analyte in the MS source, leading to a suppressed or enhanced signal and unreliable quantification.[8][13]
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Cause: The primary culprits for ion suppression in plasma are phospholipids.[20] These are not efficiently removed by simple protein precipitation.
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Troubleshooting:
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Improve Sample Cleanup: This is the most effective strategy. Switch from protein precipitation to a more rigorous technique like SPE or LLE.[13] Modern polymeric SPE sorbents or specific phospholipid removal plates are highly effective at eliminating these interferences.[19]
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Optimize Chromatography: Modify your HPLC/UPLC method to achieve chromatographic separation between the analyte and the interfering matrix components. A longer column, a different stationary phase, or a modified gradient can often resolve the analyte from the region where phospholipids typically elute.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression. A SIL-IS is structurally identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H), so it can be distinguished by the mass spectrometer. It will be affected by the matrix in the same way as the analyte, thus compensating for signal suppression and ensuring accurate quantification.[20]
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Dilute the Sample: If sensitivity allows, simply diluting the final extract with the mobile phase can reduce the concentration of interfering components and mitigate matrix effects.
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| Problem | Potential Cause | Recommended Solution |
| Low Recovery (LLE) | Incorrect pH (too low) | Adjust plasma pH to 9-11 with a suitable base (e.g., NH₄OH, Na₂HPO₄) before extraction.[15][16] |
| Emulsion Formation | Use gentle mixing (inversion vs. vortexing), add salt, or centrifuge at high speed. Consider using Supported Liquid Extraction (SLE).[17] | |
| Poor Solvent Choice | Use a water-immiscible organic solvent like MTBE or ethyl acetate. | |
| Low Recovery (SPE) | Analyte Breakthrough | Use a mixed-mode polymeric cation-exchange (PCX) sorbent.[19] |
| Improper Sample Load | Acidify the plasma sample before loading to ensure the analyte is charged and binds to the sorbent.[19] | |
| Wash Solvent Too Strong | Use a multi-step wash: first with a weak aqueous wash, then a stronger organic wash. | |
| Matrix Effects | Phospholipid Interference | Switch from Protein Precipitation to a more robust cleanup like SPE or use specific phospholipid removal products. |
| (Ion Suppression) | Co-elution of Interferences | Optimize HPLC method to separate analyte from matrix components. |
| Inconsistent Ionization | Use a stable isotope-labeled internal standard to compensate for signal variability.[20] |
Optimized Extraction Protocols
The following protocols are starting points and should be optimized for your specific laboratory conditions and analytical requirements.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed to maximize the recovery of the neutral form of the analyte.
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Sample Preparation: To 200 µL of plasma in a polypropylene tube, add an appropriate volume of your internal standard.
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pH Adjustment: Add 50 µL of 1M Sodium Bicarbonate or 0.5M Ammonium Hydroxide to basify the sample to pH ~10. Vortex briefly.
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Extraction: Add 1 mL of Methyl Tert-Butyl Ether (MTBE).
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Mixing: Cap the tube and mix by gentle inversion on a rotator for 10 minutes. Avoid vigorous vortexing to prevent emulsions.
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Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.
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Collection: Carefully transfer the upper organic layer to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of your initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange
This protocol provides a cleaner extract by using orthogonal retention mechanisms.
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Sample Pre-treatment: To 200 µL of plasma, add an internal standard. Dilute with 400 µL of 2% phosphoric acid in water. Vortex to mix.
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Sorbent Conditioning: Condition a mixed-mode polymeric cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
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Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1M acetate buffer (pH 6.0).
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Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
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Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, disrupting the ion-exchange retention mechanism and releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of your initial mobile phase. Vortex and transfer to an autosampler vial for analysis.
Workflow Visualizations
The following diagrams illustrate the decision-making process and workflow for LLE and SPE.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Assessing Extraction Efficiency
To validate your method, it is essential to quantify two key parameters: Recovery and Matrix Effect. This is typically done using three sets of samples:
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Set A: Analyte spiked into a clean solvent (post-extraction blank matrix).
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Set B: Analyte spiked into plasma before extraction.
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Set C: Analyte spiked into plasma after extraction.
Calculations:
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Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
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This measures how efficiently the extraction process recovers the analyte from the matrix.
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Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
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This measures the degree of ion suppression or enhancement. A value < 100% indicates suppression, while a value > 100% indicates enhancement.[8]
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A robust method will have high and consistent recovery (>80%) and a matrix effect close to 100% (typically within 85-115%).
References
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis.
- ResearchGate. (n.d.). Matrix effect in a view of LC-MS/MS: An overview.
- Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
- PubMed. (n.d.). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Benchchem. (n.d.). A Researcher's Guide to Protein Precipitation: Limitations of the Sulfosalicylic Acid Method and a Comparison of Alternative.
- National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Chemical Synthesis Database. (2025, May 20). 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol.
- National Institutes of Health. (2012, August 31). Pharmacokinetics of Peptide Mediated Delivery of Anticancer Drug Ellipticine.
- Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
- PubMed. (1982, August 13). Determination of ellipticine in biological samples by high-performance liquid chromatography.
- PLOS One. (2012, August 31). Pharmacokinetics of Peptide Mediated Delivery of Anticancer Drug Ellipticine.
- SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
- LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Wikipedia. (n.d.). Protein precipitation.
- Fisher Scientific. (n.d.). 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole.
- European Pharmaceutical Review. (2017, October 18). Sample preparation – is it possible to have too much?.
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- PubChem. (n.d.). 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-amine.
- ACS Publications. (2016, January 25). Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio.
- ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- PubChem. (n.d.). 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,11-dimethyl-.
- NextSDS. (n.d.). 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol — Chemical Substance Information.
- Benchchem. (n.d.). A Comparative Analysis of Ellipticine and its 9-Hydroxy Derivative in Cancer Research.
- ResearchGate. (n.d.). HPLC chromatogram of ellipticine metabolites formed by rabbit hepatic microsomes.
- PubMed. (n.d.). Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023.
- Sigma-Aldrich. (n.d.). Ellipticine.
- CORA. (n.d.). Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles.
- MDPI. (n.d.). Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II.
- National Institutes of Health. (n.d.). Ellipticine.
- National Institutes of Health. (n.d.). Ellipticine cytotoxicity to cancer cell lines — a comparative study.
- MDPI. (2014, December 25). The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes.
- PubMed. (n.d.). Ellipticines as DNA-targeted chemotherapeutics.
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- 7. 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,11-dimethyl- | C24H30N4O | CID 149480 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 20. ovid.com [ovid.com]
Reducing off-target toxicity of 9-hydroxyellipticine hydrobromide in healthy cells
Welcome to the Technical Support Center for 9-Hydroxyellipticine Hydrobromide Applications.
As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex pharmacological challenges associated with 9-hydroxyellipticine (9-OHE) hydrobromide. While this compound is a potent DNA intercalator and topoisomerase II inhibitor, its high off-target toxicity in healthy cells remains a critical hurdle.
This guide provides mechanistic insights, formulation strategies, and validated protocols to help you isolate its cytotoxic effects to malignant populations.
Section 1: Mechanistic Troubleshooting
Q1: Why does 9-hydroxyellipticine hydrobromide exhibit high off-target toxicity in my healthy primary cell lines?
A1: The off-target toxicity of 9-OHE is not merely a result of passive DNA intercalation; it is heavily driven by ubiquitous cytochrome P450 (CYP) bioactivation[1]. Healthy cells, particularly hepatocytes and primary epithelial cells, express high baseline levels of CYP3A4 and CYP1A1. These enzymes rapidly oxidize 9-OHE into highly reactive electrophilic intermediates (such as 12-hydroxy- and 13-hydroxyellipticine)[1]. These intermediates spontaneously attack the exocyclic amino groups of deoxyguanosine, forming covalent DNA adducts that trigger catastrophic strand breaks and apoptosis in non-malignant cells[1]. To solve this, you must bypass healthy cellular metabolism.
Fig 1. CYP450-mediated bioactivation and toxicity pathway of 9-hydroxyellipticine.
Section 2: Delivery & Formulation FAQs
Q2: How can I formulate 9-OHE to minimize systemic exposure to healthy cells and resolve its poor aqueous solubility?
A2: Free 9-OHE hydrobromide diffuses passively and indiscriminately. To restrict delivery to tumor cells, you must alter its pharmacokinetic profile using either prodrug conjugation or nanocarrier encapsulation.
-
Glucose-Conjugation: Conjugating 9-OHE with glucose via a triazolylmethyl succinate linker creates a highly water-soluble prodrug[2]. This conjugate remains inert in the bloodstream and is selectively taken up by tumor cells overexpressing GLUT transporters, where intracellular esterases hydrolyze the linker to release the active 9-OHE[2].
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Liposomal Encapsulation: Encapsulating the drug in PEGylated liposomes provides steric shielding, preventing premature CYP-mediated bioactivation in healthy tissues[3]. The liposomes exploit the Enhanced Permeability and Retention (EPR) effect to accumulate specifically in the tumor microenvironment[3].
Quantitative Comparison of 9-OHE Delivery Modalities
| Formulation Strategy | Aqueous Solubility | In Vitro IC50 (Tumor Models) | Off-Target Toxicity Risk | Primary Cellular Uptake Mechanism |
| Free 9-OHE Hydrobromide | Low (<0.1 mg/mL) | ~2.10 µM | High (Systemic CYP activation) | Passive Diffusion |
| Glucose-Conjugated 9-OHE | High (Soluble) | 0.50 µM | Low (Esterase-dependent release) | GLUT Transporters |
| PEGylated Liposomal 9-OHE | High (Suspension) | ~0.60 µM | Low (Steric shielding) | Endocytosis / EPR Effect |
Protocol: Step-by-Step Preparation of PEGylated Liposomal 9-OHE
This protocol is engineered as a self-validating system to ensure the drug is fully sequestered from healthy cells.
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in a chloroform/methanol mixture (2:1 v/v).
-
Drug Incorporation: Add 9-hydroxyellipticine hydrobromide to the organic lipid mixture at a 1:10 drug-to-lipid molar ratio. Causality: Co-dissolving the hydrophobic drug with the lipids ensures uniform integration into the hydrophobic tail region of the bilayer during formation.
-
Thin-Film Formation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at 40°C until a dry, uniform lipid film forms. Dry under vacuum overnight.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).
-
Extrusion: Pass the MLV suspension sequentially through polycarbonate membranes (200 nm, then 100 nm) using a heated mini-extruder at 55°C for 15 cycles. Causality: Extrusion forces the MLVs into uniform unilamellar vesicles (LUVs) optimal for EPR-mediated tumor uptake.
-
Purification: Remove unencapsulated 9-OHE via dialysis (MWCO 10 kDa) against PBS for 24 hours at 4°C.
-
Self-Validation Step: Quantify the encapsulation efficiency (EE%) by lysing a small aliquot of the purified liposomes with 0.1% Triton X-100 and measuring 9-OHE absorbance. An EE% > 85% validates successful lipid bilayer integration. Measure dynamic light scattering (DLS) to confirm a polydispersity index (PDI) < 0.2. If PDI > 0.2, the liposomes will leak prematurely in healthy tissues; re-extrude the batch.
Fig 2. Workflow for the formulation and validation of PEGylated liposomal 9-OHE.
Section 3: Cell Cycle & Dosing FAQs
Q3: My healthy control cells are arresting in the G2 phase upon exposure. How can I manipulate the cell cycle to rescue healthy cells without compromising the drug's efficacy against resistant tumor cells?
A3: 9-OHE induces both G1 and G2 cell cycle blocks[4]. In sensitive, healthy cells, this toxicity is mediated by the interaction of the drug with a pre-existing intracellular protein, which causes lethal lesions entirely independent of macromolecular synthesis inhibition[4].
While researchers often use 1 mM caffeine to successfully release the G2 block, caffeine does not prevent the underlying 9-OHE toxicity[4]. Instead, to protect healthy cells in a co-culture or complex in vitro model, you can utilize transient pretreatment with cycloheximide. Cycloheximide inhibits protein synthesis; because 9-OHE toxicity in sensitive cells relies on a specific protein that must be present when the drug is added, applying cycloheximide before and during exposure effectively blocks the toxic mechanism in healthy cells[4]. Conversely, resistant tumor cells undergo cell death concomitantly with the inhibition of macromolecular syntheses, meaning they will still succumb to the treatment[4].
Q4: Does 9-hydroxyellipticine's effect on p53 contribute to healthy cell toxicity, and how do we monitor this?
A4: Yes. 9-OHE is highly effective at inhibiting the phosphorylation of mutant p53 and shifting mutant p53 conformations back toward a wild-type, functional state in tumor cells[5][6]. However, in healthy cells that already possess wild-type p53, the severe DNA adduct formation caused by 9-OHE bioactivation triggers hyperactive p53 signaling, leading to rapid, irreversible apoptosis.
Self-Validation Assay: Monitor p53 activation in your healthy control lines using western blotting for phosphorylated p53 (Ser15) alongside a γ -H2AX assay. If p53 is hyperphosphorylated in your healthy controls, your targeted delivery system (e.g., liposomes) is leaking free drug into the media, and you must optimize your nanoparticle steric shielding (increase PEGylation density).
References
-
Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells. PubMed (NIH). Available at:[Link]
-
9-hydroxyellipticine and derivatives as chemotherapy agents. PubMed (NIH). Available at: [Link]
-
The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. Walsh Medical Media. Available at:[Link]
-
The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes. MDPI. Available at: [Link]
-
SYNTHESIS AND IN VITRO ANTITUMOR ACTIVITY OF 9-HYDROXYELLIPTICINE DERIVATIVES WITH GLUCOSE CONJUGATION VIA TRIAZOLYLMETHYL SUCCI. CLOCKSS. Available at: [Link]
-
O R I GIN AL AR TI CLE. NeL.edu. Available at:[Link]
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- 5. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Prevention of Photo-degradation of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
Document ID: TSS-PYC-PD-001
For Inquiries:
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, a potent pyridocarbazole derivative with significant therapeutic potential. As with many complex aromatic heterocyclic compounds, particularly those with phenolic and electron-rich carbazole moieties, this molecule exhibits susceptibility to photo-degradation.[1] Exposure to light, especially in the UV and visible spectra, can lead to the formation of impurities, loss of potency, and potentially altered toxicological profiles.[2]
This document provides a comprehensive framework for understanding, mitigating, and troubleshooting the photo-degradation of this compound. It is structured to provide both the "how" and the "why," grounding practical laboratory procedures in established photochemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide.
Q1: What makes this specific pyridocarbazole derivative light-sensitive?
A1: The photosensitivity of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide stems from its core chemical structure. Several features contribute to its ability to absorb light energy, leading to degradation:
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Extended π-Conjugated System: The fused aromatic rings of the pyridocarbazole core create a large, electron-rich system that readily absorbs UV and visible light.[3]
-
Carbazole Moiety: The carbazole ring is known to be susceptible to photo-oxidation.[4]
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group at the 9-position is a critical structural feature. Phenolic groups are known to be sensitive to light and can be oxidized, often forming colored degradation products.[5] The presence of this group can significantly influence the molecule's photostability.[6]
-
Nitrogen Heterocycles: The pyridine and carbazole nitrogen atoms can influence the electron distribution and reactivity of the molecule in its excited state.[7]
Q2: What are the visible signs of photo-degradation?
A2: The most common and immediate indicator of photo-degradation is a change in color . Solutions of the compound may develop a yellow, brown, or pinkish hue upon exposure to light. In the solid state, you might observe discoloration on the surface of the powder. Other signs include a decrease in purity as measured by chromatography (e.g., HPLC) and potentially a loss of therapeutic efficacy.
Q3: Is the hydrobromide salt form more or less stable to light than the free base?
A3: While salt formation is a common strategy to improve solubility and other physicochemical properties, its effect on photostability is not always predictable and depends on the specific molecule.[8][9] For this compound, the hydrobromide salt may influence the pH of the local microenvironment in solution, which can in turn affect the rate of photo-degradation. It is crucial to conduct stability studies on the specific salt form being used.
Q4: Under what lighting conditions should I handle the compound?
A4: All handling of the solid compound and its solutions should be performed under amber or red light to filter out high-energy UV and blue wavelengths.[10] Standard fluorescent laboratory lighting should be minimized. Work areas can be equipped with UV-filtering sleeves or amber-colored bulbs. Never expose the compound or its solutions to direct sunlight.
Q5: What is the single most important preventative measure I can take?
A5: Exclusion of light. This is the most effective and straightforward strategy. Always use amber-colored glass vials or containers wrapped in aluminum foil for storage and during experiments.[10] This simple precaution can prevent the initiation of photochemical reactions.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to photo-degradation observed during your experiments.
Issue 1: Rapid Discoloration of the Compound in Solution
You dissolve the pyridocarbazole hydrobromide in a solvent, and it quickly turns yellow or brown, even under normal lab lighting.
-
Potential Cause 1: Inappropriate Solvent Choice.
-
Explanation: The polarity and nature of the solvent can significantly influence the rate of photodegradation.[11] Solvents that can generate free radicals or have high dielectric constants may accelerate the degradation of the excited-state molecule.
-
Troubleshooting Steps:
-
Review your solvent choice. Are you using a high-purity, degassed solvent?
-
Consider less polar or aprotic solvents if compatible with your experimental design.
-
Protocol: Perform a small-scale solvent screening study. Prepare dilute solutions (e.g., 10 µg/mL) in different high-purity solvents (e.g., Methanol, Acetonitrile, DMSO, Ethanol) in amber vials. Expose them to a controlled light source alongside a dark control and monitor for color change and purity by HPLC at set time points.
-
-
-
Potential Cause 2: Presence of Oxygen.
-
Explanation: Many photo-degradation pathways, especially those involving carbazoles and phenols, are oxidative. Dissolved oxygen in the solvent acts as a key reactant, leading to the formation of reactive oxygen species (ROS) that attack the drug molecule.
-
Troubleshooting Steps:
-
De-gas your solvents: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes.
-
Work under an inert atmosphere: If the compound is exceptionally sensitive, prepare solutions and conduct experiments in a glove box or under a gentle stream of nitrogen.
-
-
-
Potential Cause 3: Incorrect pH.
-
Explanation: The pH of the solution can alter the ionization state of the pyridocarbazole, affecting its light absorption and reactivity. Degradation of nitrogen-containing heterocyclic compounds is often pH-dependent.[12]
-
Troubleshooting Steps:
-
Measure the pH of your solution. The hydrobromide salt will likely result in an acidic pH.
-
If your protocol allows, investigate the stability in buffered solutions at different pH values (e.g., pH 3, 5, and 7) to identify the optimal pH range for stability.
-
-
Issue 2: Appearance of New Impurity Peaks in HPLC Analysis After an Experiment
Your initial sample is pure, but after your experimental procedure, a new peak appears in the HPLC chromatogram, which grows over time.
-
Potential Cause 1: Light Exposure During Sample Preparation or Analysis.
-
Explanation: Even brief exposure to the UV lamp in a plate reader or the ambient light during sample transfer can be enough to cause detectable degradation.
-
Troubleshooting Steps:
-
Use amber autosampler vials or wrap clear vials in foil.
-
Minimize the time samples sit on the benchtop or in the autosampler tray before injection.
-
If possible, use a UV detector set to a wavelength where the degradants absorb but light-induced reactions are minimized (this is often a trade-off).
-
-
-
Potential Cause 2: Incompatible Excipients (for formulation studies).
-
Explanation: Certain excipients can act as photosensitizers or may contain reactive impurities that accelerate drug degradation.[8]
-
Troubleshooting Steps:
-
Protocol: Conduct a drug-excipient compatibility study. Prepare binary mixtures of the pyridocarbazole with each proposed excipient. Store samples under both light-exposed and dark conditions and analyze for degradation over time.[1]
-
-
-
Potential Cause 3: Thermal Degradation vs. Photo-degradation.
-
Explanation: It's crucial to distinguish between degradation caused by light and degradation caused by heat.
-
Troubleshooting Steps:
-
Always run a "dark control." This is a sample prepared and handled identically to your test sample but kept completely protected from light (e.g., wrapped in aluminum foil).[2]
-
If the dark control also shows the new impurity peak, the degradation is likely thermal or due to another factor in your system, not primarily photochemical.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Forced Photo-degradation Study (as per ICH Q1B Guidelines)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method.[1][5]
-
Sample Preparation:
-
Solid State: Spread a thin layer (not more than 3 mm) of the solid 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide in a chemically inert, transparent container (e.g., a glass petri dish).
-
Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water). Place the solution in a chemically inert, transparent container (e.g., a quartz cuvette).
-
-
Control Sample: Prepare an identical sample and wrap it completely in aluminum foil. This will serve as the dark control.
-
Light Exposure:
-
Place both the test and control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
-
Commonly used light sources include a Xenon lamp or a combination of cool white fluorescent and near-UV lamps.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the solution sample or take a small amount of the solid sample.
-
Analyze the samples by a validated stability-indicating HPLC-UV method. Monitor for the appearance of new peaks and a decrease in the main peak area.
-
Aim for a degradation of 5-20% of the active ingredient.[10] If degradation is too rapid, reduce the exposure time.
-
Protocol 2: Formulation-Based Photostabilization Screening
This protocol helps in selecting excipients that can protect the compound from photo-degradation.
-
Prepare Stock Solution: Create a stock solution of the pyridocarbazole hydrobromide in a suitable solvent system.
-
Prepare Test Formulations: In separate amber vials, add the stock solution to various excipients being tested. Examples include:
-
Antioxidants: Butylated hydroxytoluene (BHT), Ascorbic acid, Sodium metabisulfite.
-
UV Absorbers: Benzophenones, Cinnamates (ensure they are compatible and do not interfere with analysis).
-
Quenchers: Beta-carotene.
-
-
Controls: Prepare two control samples: one with the drug solution only (positive control for degradation) and one wrapped in foil (dark control).
-
Exposure and Analysis:
-
Expose all vials (except the dark control) to a controlled light source as described in Protocol 1.
-
Analyze all samples by HPLC at various time points.
-
Compare the percentage of remaining parent compound in each formulation to the positive control. A higher percentage indicates a protective effect.
-
Part 4: Visualization of Concepts
Diagram 1: Key Factors in Photo-degradation
This diagram illustrates the primary factors that initiate and propagate the photo-degradation of the pyridocarbazole derivative.
Caption: Key intrinsic and extrinsic factors leading to photo-degradation.
Diagram 2: Troubleshooting Workflow for Observed Degradation
This workflow provides a logical sequence of steps to diagnose the root cause of unexpected sample degradation.
Caption: A step-by-step guide to diagnosing the cause of degradation.
Data Summary Table
| Parameter | Condition / Agent | Expected Impact on Stability | Mitigation Strategy |
| Light | UV & Visible Spectrum | High (Primary cause of degradation) | Use amber/red light; amber glassware; foil wrap. |
| Oxygen | Atmospheric O₂ | High (Promotes oxidative degradation) | De-gas solvents; use inert atmosphere (N₂/Ar). |
| pH | Acidic/Basic Conditions | Moderate to High (Affects reactivity) | Buffer solutions to an optimal pH (determined experimentally). |
| Solvent | Polar Protic Solvents | Moderate (Can influence reaction rates) | Screen for optimal solvent; use high-purity, degassed solvents. |
| Excipients | Antioxidants (e.g., BHT) | Protective (Scavenge free radicals) | Include in formulation. |
| Excipients | UV Absorbers | Protective (Compete for light absorption) | Include in formulation (check for compatibility). |
| Packaging | Clear Glass/Plastic | Detrimental (Allows light transmission) | Use amber glass or opaque/UV-protective packaging. |
References
-
Jasztold-Howorko, R., Tylińska, B., Biaduń, B., Gebarowski, T., & Gasiorowski, K. (2013). New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity. Acta Poloniae Pharmaceutica, 70(5), 823–832. Available at: [Link]
- Loudon, G. M., & Parise, J. (2015). Organic Chemistry. Roberts and Company Publishers.
-
McInnes, C. (2013). Continuous synthesis of pyridocarbazoles and initial photophysical and bioprobe characterization. Chemical Science, 4(11), 4322-4328. Available at: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Ali, S. L. (2010). Solvent Effect on the Photolysis of Riboflavin. AAPS PharmSciTech, 11(2), 847–853. Available at: [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
Ahmad, I., et al. (2020). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports. Available at: [Link]
-
Chakraborty, S., et al. (2018). Validation; Forced Degradation | Linearity | Specificity | UV/Vis Spectrophotometer. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Walsh Medical Media. (2023). Analytical Perspectives on Drug Excipient Interactions. Available at: [Link]
-
Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Virág, D., & Kiss, L. (2010). Photostability and Photodegradation Pathways of Distinctive Pesticides. ResearchGate. Available at: [Link]
-
Gulea, M. A. (2020). Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy. Molecules. Available at: [Link]
-
Nishiwaki, N., et al. (2012). Study on the effect of phenolic hydroxyl groups. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5,11-dimethyl-. Available at: [Link]
- Al-Majedy, Y. K., et al. (2017). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Journal of Saudi Chemical Society.
-
NextSDS. (n.d.). 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol — Chemical Substance Information. Available at: [Link]
-
Boule, P., et al. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available at: [Link]
- Mehta, H. S., Singhvi, I., & Raj, H. (2018). Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. International Journal of Pharmaceutical and Phytopharmacological Research.
- Borsche, W., & Witte, A. (1903). XXVII.—Formation of carbazoles by the interaction of phenols, in the orthoketonic form, with arylhydrazines. Journal of the Chemical Society, Transactions.
-
Zhang, M., et al. (2014). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry. Available at: [Link]
-
Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]
-
ACS Publications. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Available at: [Link]
-
PubChem. (n.d.). 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-amine. Available at: [Link]
-
IRIS-AperTO. (2019). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Available at: [Link]
-
MDPI. (2023). Photocatalytic Degradation of Environmental Contaminants: Transformation Products and Effects on Photocatalytic Performance. Available at: [Link]
-
Al-kassas, R., & Al-Bazzaz, F. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Pharmaceuticals. Available at: [Link]
-
MDPI. (2023). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. Available at: [Link]
- Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Quality Assurance.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Continuous synthesis of pyridocarbazoles and initial photophysical and bioprobe characterization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Optimizing HPLC retention time for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide analysis
Welcome to the Technical Support Center for the chromatographic analysis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide (widely known as 9-hydroxyellipticine hydrobromide).
As a Senior Application Scientist, I have designed this guide to help you navigate the specific analytical challenges associated with this compound. 9-Hydroxyellipticine is a highly active alkaloid derivative with significant antineoplastic properties, functioning via [1]. Because its molecular structure contains multiple basic nitrogen centers (a pyridine-like nitrogen and a carbazole nitrogen), it presents classic chromatographic hurdles in reversed-phase HPLC: severe peak tailing, retention time drift, and poor recovery due to [2].
This guide provides self-validating protocols and mechanistic troubleshooting to ensure your analytical workflows are robust, reproducible, and scientifically sound.
Part 1: Diagnostic Workflow for Basic Alkaloids
Fig 1. Diagnostic workflow for 9-hydroxyellipticine HPLC retention and peak shape optimization.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does the retention time of 9-hydroxyellipticine drift continuously across sequential injections? Causality: Retention time drift for basic hydrobromide salts usually stems from inadequate buffering capacity. For basic compounds, the stationary phase surface is highly sensitive to the ionic strength and pH of the mobile phase. If the buffer capacity is too low, the localized pH at the silica surface fluctuates as the highly basic hydrobromide salt passes through. This alters the ionization state of the analyte, leading to inconsistent retention times. Solution: Ensure your mobile phase buffer concentration is at least 20–50 mM. A weak additive (e.g., 0.1% formic acid) is easily overwhelmed by the basicity of the ellipticine derivative. Switch to a stronger buffer system like 20 mM potassium phosphate and [3].
Q2: I am experiencing severe peak tailing (USP Tailing Factor > 2.0). How do I achieve a Gaussian peak shape? Causality: Peak tailing is a physical manifestation of multiple retention mechanisms occurring simultaneously. While the primary mechanism is hydrophobic partitioning, a secondary mechanism arises from ion-exchange interactions. The protonated basic nitrogens of 9-hydroxyellipticine interact strongly with [4]. Because these silanol sites are limited, they become easily overloaded, causing the trailing edge of the peak to drag. Solution:
-
Lower the pH: Adjust the mobile phase pH to ≤ 2.5. At this pH, residual silanols are fully protonated (neutralized),[5].
-
Column Chemistry: Utilize an exhaustively end-capped Type B silica column or a mixed-mode/polar-embedded stationary phase (e.g.,) designed to shield basic analytes[3][6].
Q3: The compound elutes too close to the void volume (k' < 1.5). How can I increase its retention time without altering the pH? Causality: At the low pH (e.g., 2.5) required to suppress silanol ionization, 9-hydroxyellipticine is fully protonated. This dramatically increases its polarity, reducing its affinity for the hydrophobic C18 stationary phase. Solution: First, decrease the organic modifier (acetonitrile or methanol) percentage. If the compound still elutes too early, introduce an ion-pairing reagent, such as sodium octanesulfonate (5-10 mM). The negatively charged sulfonate binds to the positively charged ellipticine derivative, forming a neutral, highly hydrophobic complex that partitions strongly into the stationary phase.
Q4: Can I use Triethylamine (TEA) to fix the peak shape? Solution: Yes. If you are restricted to older Type A silica columns or cannot lower the pH below 3.0, is highly effective[5]. TEA is a small, highly basic molecule that aggressively binds to active silanols, blocking them so that your larger 9-hydroxyellipticine molecules cannot interact with them.
Part 3: Quantitative Data & Method Benchmarking
To establish a self-validating system, compare your current method against these benchmarked parameters. A USP Tailing Factor ( Tf ) of 1.0 represents perfect symmetry, while Tf>1.5 indicates problematic secondary interactions.
| Column Chemistry | Mobile Phase Composition | pH | Retention Factor ( k′ ) | USP Tailing Factor ( Tf ) |
| Standard C18 (Type A) | 50% MeCN / 50% Water (Unbuffered) | ~6.5 | 1.2 | 3.5 (Severe Tailing) |
| End-capped C18 (Type B) | 50% MeCN / 50% 20mM Phosphate | 2.5 | 3.8 | 1.3 (Acceptable) |
| Polar-embedded C18 | 40% MeCN / 60% 0.1% Formic Acid | 2.7 | 4.5 | 1.1 (Excellent) |
| Mixed-Mode (e.g., Newcrom R1) | 45% MeCN / 55% 20mM Phosphate | 2.5 | 5.2 | 1.0 (Ideal) |
Part 4: Self-Validating Experimental Protocol
Protocol: Step-by-Step Optimization of Mobile Phase for Basic Alkaloids This protocol ensures that any improvements in retention time and peak shape are causally linked to your modifications, eliminating random system fluctuations as variables.
Step 1: System Preparation & Baseline Establishment
-
Purge the HPLC system with 50:50 Methanol:Water (v/v) to remove any precipitated salts from previous runs.
-
Install a high-purity, end-capped C18 or mixed-mode column (e.g., 150 x 4.6 mm, 3 µm).
Step 2: Buffer Preparation (The Control Variable)
-
Prepare a 20 mM Potassium Phosphate aqueous buffer.
-
Adjust the buffer to exactly pH 2.5 using concentrated phosphoric acid. Mechanistic Note: This specific pH ensures silanols are protonated while providing high buffer capacity against the hydrobromide salt. If LC-MS compatibility is required, substitute with adjusted with formic acid[6].
Step 3: Column Equilibration
-
Pump the mobile phase (e.g., 40% Acetonitrile / 60% Phosphate Buffer) at 1.0 mL/min.
-
Equilibrate for exactly 20 Column Volumes (approx. 30 minutes for a standard analytical column).
-
Monitor the baseline until UV absorbance fluctuation is < 0.1 mAU/min.
Step 4: System Suitability Injection (Self-Validation)
-
Inject a neutral marker (e.g., uracil or thiourea) to accurately determine the column void volume ( t0 ).
-
Inject 10 µL of 9-hydroxyellipticine hydrobromide standard (100 µg/mL dissolved in initial mobile phase conditions).
Step 5: Validation & Iterative Adjustment
-
Calculate the retention factor: k′=(tR−t0)/t0 . Your target k′ is between 2.0 and 10.0.
-
If k′<2.0 , decrease Acetonitrile by 5% increments.
-
Measure the USP Tailing Factor ( Tf ) at 5% peak height. If Tf>1.5 , verify the buffer pH has not drifted and consider adding an ion-pairing agent or switching to a polar-embedded column.
References
-
Title: The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies Source: National Institutes of Health (PMC) URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
-
Title: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online (LCGC) URL: [Link]
-
Title: Peak Shape Changes Over Time Source: Waters Corporation URL: [Link]
-
Title: 9-Hydroxyellipticine Source: SIELC Technologies URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]
Sources
Technical Support Center: Overcoming Fluorescence Quenching in 9-Hydroxyellipticine DNA Binding Studies
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals investigating the pharmacodynamics of 9-hydroxyellipticine (9-OH-E).
9-OH-E is a potent, 1[1] known for its role in 2[2]. However, its intrinsic fluorescence is severely quenched upon binding to the DNA double helix, which frequently confounds standard fluorometric binding assays. This guide provides the causal explanations, diagnostic workflows, and self-validating protocols necessary to overcome this analytical hurdle.
Diagnostic Workflow: Analyzing Signal Loss
When you observe a sudden drop in fluorescence upon titrating DNA into your 9-OH-E solution, your first step must be to determine the physical mechanism of the quenching. Use the diagnostic logic below to isolate the variable.
Diagnostic workflow for determining the mechanism of 9-OH-E fluorescence quenching.
Troubleshooting & FAQs
Q1: Why does the fluorescence of 9-hydroxyellipticine completely vanish upon the addition of Calf Thymus DNA (CT-DNA)? A1: The disappearance of the fluorescence signal is primarily caused by Photoinduced Electron Transfer (PET). When 9-OH-E intercalates into the DNA double helix, it stacks between base pairs. If it intercalates adjacent to Guanine-Cytosine (GC) base pairs, the excited state of the fluorophore undergoes rapid electron transfer. Guanine has the lowest oxidation potential among the nucleobases, making it an efficient electron donor to the excited state of the intercalated 9-OH-E via3[3]. This non-radiative decay pathway completely quenches the emission.
Q2: If the signal is quenched, how can I accurately calculate the DNA binding constant ( Kb )? A2: You must leverage the quenching phenomenon itself rather than fighting it. Instead of measuring a positive fluorescence signal, measure the loss of signal using a Stern-Volmer quenching analysis. By plotting I0/I (the ratio of initial fluorescence to quenched fluorescence) against the concentration of DNA, you can derive the Stern-Volmer constant ( Ksv ). Because the quenching is static (due to ground-state complex formation via intercalation), Ksv serves as an effective approximation of the binding affinity ( Kb ).
Q3: My Ethidium Bromide (EB) displacement assay is yielding confusing results. Can 9-OH-E quench EB directly? A3: Yes. This is a critical artifact to watch out for. 9-OH-E is known to act as an electron-transfer complex that can quench the fluorescence of other bound fluorophores, including ethidium bromide, without necessarily displacing them. Research has shown that 9-OH-E can form4[4] with the excited state of ethidium. To validate your displacement assay, you must run an orthogonal technique (like UV-Vis or ITC) to confirm true competitive displacement versus secondary PET quenching.
Quantitative Data Presentation: Orthogonal Methods for Binding Analysis
When fluorescence is compromised, robust experimental design requires orthogonal validation. Use the table below to select the appropriate secondary technique for your 9-OH-E studies.
| Technique | Primary Signal Measured | Advantages for 9-OH-E Studies | Limitations |
| Steady-State Fluorescence | Quenching of emission ( I0/I ) | High sensitivity; requires low sample volumes. | Susceptible to inner-filter effects; cannot distinguish displacement from PET quenching. |
| UV-Vis Spectroscopy | Hypochromism & Bathochromic (Red) shift | Direct observation of π−π stacking interactions; unaffected by PET. | Lower sensitivity; requires higher drug/DNA concentrations. |
| Circular Dichroism (CD) | Induced CD signal (mdeg) | Reveals conformational changes in the DNA backbone (e.g., unwinding). | Does not provide direct thermodynamic binding constants. |
| Isothermal Titration Calorimetry (ITC) | Heat of binding ( ΔH ) | Label-free; provides a complete thermodynamic profile ( ΔG,ΔH,−TΔS ). | Requires large amounts of highly purified sample; time-consuming. |
Step-by-Step Methodologies
Protocol A: Self-Validating Stern-Volmer Quenching Titration
Causality: We titrate DNA into a fixed concentration of 9-OH-E. Keeping the drug concentration constant ensures it remains in a monomeric state, preventing self-aggregation artifacts that mimic quenching.
-
Preparation: Prepare a 5 µM solution of 9-OH-E in a physiological buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Prepare a concentrated stock of CT-DNA (e.g., 2 mM in base pairs) in the exact same buffer to prevent dilution-induced pH shifts.
-
Baseline Measurement: Measure the initial fluorescence intensity ( I0 ) of the 9-OH-E solution at its emission maximum ( λex≈300 nm, λem≈430 nm).
-
Titration: Add aliquots of CT-DNA (1-5 µL) to the cuvette. Mix thoroughly and incubate for 3 minutes to reach equilibrium.
-
Self-Validation (Inner-Filter Correction): After each addition, measure the UV-Vis absorbance of the solution at both the excitation and emission wavelengths. If Aex>0.1 , you must apply the inner-filter effect correction formula:
Fcorr=Fobs×10(Aex+Aem)/2Why? This proves the observed quenching is due to physical binding/PET, not simply because the DNA is absorbing the excitation photons before they reach the drug.
-
Analysis: Plot I0/Icorr versus [DNA]. The slope of the linear fit yields the Stern-Volmer constant ( Ksv ).
Protocol B: Ethidium Bromide (EB) Competitive Displacement Assay
Causality: Since 9-OH-E fluorescence disappears upon binding, we use a reporter molecule (EB) whose fluorescence increases upon binding. 9-OH-E will displace EB, causing a measurable drop in signal.
-
Complex Formation: Mix 10 µM CT-DNA with 10 µM EB in Tris-HCl buffer.
-
Self-Validation (Complexation Check): Measure the fluorescence ( λex=510 nm, λem=590 nm). You should observe a massive enhancement in fluorescence compared to free EB, confirming the reporter complex is fully formed.
-
Control Run (Critical): Titrate 9-OH-E into a solution of free EB (no DNA). If the fluorescence drops, 9-OH-E is quenching EB directly via electron transfer[4]. You must subtract this background quenching rate from your final displacement data.
-
Displacement: Titrate 9-OH-E (0 to 50 µM) into the DNA-EB complex. Record the emission at 590 nm after each addition.
-
Analysis: Calculate the concentration of 9-OH-E required to reduce the initial DNA-EB fluorescence by 50% ( IC50 ). Use the classic Boger equation to convert IC50 to an apparent binding constant.
References
-
Baguley, B. C., & Le Bret, M. (1984). Quenching of DNA-ethidium fluorescence by amsacrine and other antitumor agents: a possible electron-transfer effect. Biochemistry. 4
-
Le Pecq, J. B., Nguyen-Dat-Xuong, Gosse, C., & Paoletti, C. (1974). A New Antitumoral Agent: 9-Hydroxyellipticine. Possibility of a Rational Design of Anticancerous Drugs in the Series of DNA Intercalating Drugs. Proceedings of the National Academy of Sciences. 1
-
Kizek, R., Adam, V., Hrabeta, J., Eckschlager, T., Smutny, S., Burda, J. V., Frei, E., & Stiborova, M. (2012). Anthracyclines and ellipticines as DNA-damaging anticancer drugs: recent advances. Pharmacology & Therapeutics. 2
-
Arkin, M. R., Stemp, E. D. A., Turro, C., Turro, N. J., & Barton, J. K. (1996). Luminescence Quenching in Supramolecular Systems: A Comparison of DNA- and SDS Micelle-Mediated Photoinduced Electron Transfer between Metal Complexes. Journal of the American Chemical Society. 3
Sources
Minimizing batch-to-batch variation in 9-hydroxyellipticine hydrobromide synthesis
Welcome to the technical support center for the synthesis of 9-hydroxyellipticine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve consistent, high-quality results. Batch-to-batch variation is a significant challenge in multi-step organic synthesis, and this guide provides a structured, in-depth approach to troubleshooting common issues.[1][2]
Introduction to the Synthesis and Its Challenges
9-Hydroxyellipticine is a potent anti-tumor agent, acting primarily as a DNA intercalator and a topoisomerase II inhibitor.[3] Its synthesis, while well-established, involves several critical steps where minor deviations can lead to significant variations in yield, purity, and overall batch consistency. The core of many synthetic routes involves the construction of the carbazole backbone followed by the formation of the pyridyl ring, often utilizing a Pictet-Spengler type reaction.[4][5]
The primary challenges that lead to batch-to-batch variation include:
-
Side Reactions: Competing reaction pathways that lead to difficult-to-remove impurities.
-
Product Degradation: The 9-hydroxy moiety makes the molecule susceptible to oxidation.[6]
-
Incomplete Reactions: Failure to drive each step to completion complicates downstream processing.
-
Purification Inefficiencies: Co-precipitation of impurities and product loss during crystallization or chromatography.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Visualizing the General Synthesis Workflow
The following diagram outlines a common synthetic approach to the 9-hydroxyellipticine core, highlighting the key transformations.
Caption: General synthetic workflow for 9-hydroxyellipticine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low Yield in the Carbazole Formation Step
Q: My Paal-Knorr condensation of 5-methoxyindole and 2,5-hexanedione is giving a low yield of 6-methoxy-1,4-dimethylcarbazole. What are the likely causes?
A: This is a critical first step, and low yields here will propagate through the entire synthesis. The most common culprits are reagent quality, reaction conditions, and work-up procedures.
| Possible Cause | Underlying Reason | Recommended Solution & Protocol |
| Reagent Quality | Impurities in 5-methoxyindole or 2,5-hexanedione can inhibit the reaction or lead to side products. Old or improperly stored reagents may have degraded. | Verification: Always use freshly opened or purified reagents. Verify purity by NMR or GC-MS before use. For 2,5-hexanedione, consider distillation if purity is suspect. |
| Insufficient Acid Catalysis | The reaction requires an acid catalyst, like p-toluenesulfonic acid (p-TsOH), to facilitate the cyclization. Insufficient amounts will result in a sluggish or incomplete reaction.[7] | Optimization: Ensure p-TsOH is fresh and anhydrous. A typical starting point is 0.1 equivalents. If the reaction is slow, a slight increase to 0.15 equivalents can be tested. Monitor the reaction by TLC to avoid excessive catalyst which can lead to charring. |
| Inefficient Water Removal | The condensation reaction produces water, which can inhibit the reaction equilibrium. | Azeotropic Removal: Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed, driving the reaction to completion. |
| Sub-optimal Temperature | The reaction requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow. If too high, side reactions and decomposition can occur. | Precise Temperature Control: Refluxing toluene (approx. 110 °C) is generally effective. Use an oil bath with a thermocouple for precise temperature control and ensure consistent heating. |
Issue 2: Incomplete Demethylation and/or Product Degradation
Q: The demethylation of the 6-methoxycarbazole intermediate using pyridine hydrochloride is inconsistent. Sometimes I get incomplete reaction, and other times a dark, impure product.
A: Demethylation of aryl methyl ethers is a harsh step and a frequent source of batch variation. Success hinges on the quality of the pyridine hydrochloride and strict control over temperature and time.[7]
| Possible Cause | Underlying Reason | Recommended Solution & Protocol |
| Moisture in Pyridine HCl | Pyridine hydrochloride is hygroscopic. The presence of water can interfere with the reaction mechanism and lead to lower yields and side products. | Anhydrous Conditions: Use freshly prepared or commercially sourced anhydrous pyridine hydrochloride. Alternatively, prepare it by bubbling dry HCl gas through pyridine and recrystallizing. Store in a desiccator. |
| Reaction Temperature/Time | This reaction has a narrow therapeutic window. Too low a temperature or too short a time leads to incomplete reaction. Too high a temperature or prolonged heating causes charring and decomposition of the electron-rich carbazole ring system. | Protocol: Controlled Demethylation 1. Combine 1 part by weight of 6-methoxy-1,4-dimethylcarbazole with 5-10 parts by weight of anhydrous pyridine hydrochloride in a flask equipped with a reflux condenser and nitrogen inlet.2. Heat the mixture with stirring in an oil bath pre-heated to 180-200 °C.3. Monitor the reaction closely by TLC (e.g., 8:2 Hexane:EtOAc). The reaction is typically complete in 30-60 minutes.4. Once complete, cool the reaction mixture slightly and carefully pour it onto crushed ice. The product will precipitate.5. Isolate the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. |
| Atmospheric Oxidation | At high temperatures, the resulting 6-hydroxycarbazole is susceptible to oxidation, leading to the formation of colored impurities. | Inert Atmosphere: Always perform this reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation. |
Issue 3: Side Products in the Pictet-Spengler Reaction
Q: I am observing significant side product formation during the Pictet-Spengler cyclization to form the pyridocarbazole core. How can I improve the selectivity?
A: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core of ellipticine, but it is sensitive to reaction conditions.[4][8] The key is the controlled formation of the electrophilic iminium ion and its subsequent intramolecular cyclization.[9]
| Possible Cause | Underlying Reason | Recommended Solution & Protocol |
| Harsh Acidic Conditions | While acid-catalyzed, excessively strong or high concentrations of acid can lead to side reactions, such as epimerization or decomposition of the indole nucleus.[8] | Acid Optimization: Use milder acidic conditions. For example, instead of strong mineral acids, consider using protic acids like acetic acid or Lewis acids. Perform small-scale trials to find the optimal acid concentration that promotes cyclization without significant degradation. |
| Over-oxidation | If the reaction conditions are not carefully controlled, the initially formed tetrahydro-β-carboline can be oxidized to the fully aromatic β-carboline, which may not be the desired intermediate depending on the specific synthetic route. | Control of Atmosphere: If the tetrahydro-β-carboline is the desired product, maintain an inert atmosphere. If the aromatic ellipticine core is the target, controlled aerobic oxidation might be employed in a subsequent step.[10] |
| Iminium Ion Instability | The intermediate iminium ion can be prone to side reactions if not trapped efficiently by the intramolecular cyclization. | Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the desired cyclization pathway over competing decomposition or side reactions. |
Troubleshooting Logic for Pictet-Spengler Reaction
Caption: Troubleshooting decision tree for the Pictet-Spengler reaction.
Issue 4: Product Purity, Color, and Stability
Q: My final 9-hydroxyellipticine hydrobromide product has a dark color and shows impurities on HPLC. It also seems to degrade upon storage. What's happening?
A: The 9-hydroxyellipticine core is susceptible to autoxidation, especially in solution and when exposed to air and light.[6] This leads to the formation of highly colored quinone-imine intermediates and dimers, which are common impurities.[6]
| Possible Cause | Underlying Reason | Recommended Solution & Protocol |
| Oxidation During Workup/Purification | The phenolic hydroxyl group is easily oxidized to a quinone-imine, which can then react further. This process is accelerated by exposure to air (oxygen), light, and trace metals.[6] | Inert Processing: 1. Perform all purification steps (chromatography, recrystallization) under dim light.2. Use de-gassed solvents to minimize dissolved oxygen.3. Consider adding an antioxidant like sodium bisulfite in small amounts during aqueous workup steps. |
| Ineffective Purification | Closely related impurities, such as the quinone-imine or dimers, may co-crystallize with the desired product, leading to poor purity profiles. | Protocol: Optimized Recrystallization 1. Dissolve the crude product in a minimal amount of hot methanol or an ethanol/water mixture.2. Add activated charcoal (approx. 2% w/w) to the hot solution to adsorb colored impurities. 3. Hot filter the solution through a pad of Celite to remove the charcoal.4. Allow the solution to cool slowly to room temperature, then at 0-4 °C to promote crystallization.5. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under high vacuum in the dark. |
| Improper Storage | The final product, even as a hydrobromide salt, is not indefinitely stable. Exposure to light, air, and humidity will accelerate degradation.[3] | Storage Conditions: Store the final product in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20°C for long-term stability.[3] |
Analytical Characterization for Quality Control
Consistent batch-to-batch production requires robust analytical methods to identify and quantify the active product and any impurities.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC (High-Performance Liquid Chromatography) | To determine purity and quantify impurities. A reversed-phase method is common.[11] | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA).Detection: UV at ~254 nm and ~280 nm. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To identify unknown impurities by determining their molecular weight.[12] | Couple the HPLC method described above to a mass spectrometer (e.g., ESI-QTOF) to obtain mass data for all peaks. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the structure of the final product and check for residual solvents or major impurities. | Solvent: DMSO-d₆ or CD₃OD.Key signals include aromatic protons, methyl singlets, and the exchangeable N-H and O-H protons. |
| Melting Point | A sharp melting point is an indicator of high purity. | Compare the observed melting point range to the literature value. A broad or depressed melting point suggests the presence of impurities. |
Conclusion
Minimizing batch-to-batch variation in the synthesis of 9-hydroxyellipticine hydrobromide is achievable through a systematic and analytical approach. By understanding the critical control points in each synthetic step—from the quality of the initial starting materials to the final storage conditions—researchers can proactively prevent the formation of impurities and ensure consistent yields. This guide provides a framework for troubleshooting common issues, emphasizing the importance of controlled reaction conditions, inert atmosphere operations, and robust analytical characterization. Adherence to these principles will lead to a more reliable and reproducible synthesis, enabling further research and development of this important anti-tumor agent.
References
-
Harding, M. M., & R., A. (n.d.). 9-Hydroxyellipticine and Derivatives as Chemotherapy Agents. Bentham Science. Retrieved from [Link]
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Auclair, C., Hyland, K., & Paoletti, C. (1983). Autoxidation of the antitumor drug 9-hydroxyellipticine and its derivatives. Journal of Medicinal Chemistry, 26(10), 1438-1444. Retrieved from [Link]
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PrepChem.com. (n.d.). (a) Preparation of 9-hydroxy-ellipticine. Retrieved from [Link]
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(2016). SYNTHESIS AND IN VITRO ANTITUMOR ACTIVITY OF 9-HYDROXYELLIPTICINE DERIVATIVES WITH GLUCOSE CONJUGATION VIA TRIAZOLYLMETHYL SUCCI. HETEROCYCLES, 92(4), 739. Retrieved from [Link]
-
Bykadi, G., Flora, K. P., Cradock, J. C., & Poochikian, G. K. (1982). Determination of ellipticine in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 231(1), 137-144. Retrieved from [Link]
-
Mille, C., & Harding, M. M. (2012). Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles. RSC Advances, 2(27), 10036-10052. Retrieved from [Link]
-
Canals, A., Purciolas, M., Aymami, J., & Coll, M. (n.d.). Chemical structure of ellipticine and the 9-hydroxyellipticine derivative. ResearchGate. Retrieved from [Link]
- Loder, J. W., & Dalton, L. K. (1980). Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof. Google Patents.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Auclair, C., Hyland, K., & Paoletti, C. (1983). Autoxidation of the antitumor drug 9-hydroxyellipticine and its derivatives. Journal of Medicinal Chemistry, 26(10), 1438-1444. Retrieved from [Link]
-
(2018). Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine. ResearchGate. Retrieved from [Link]
-
Iannazzo, D., Giofrè, S. V., Macchiarulo, A., & Vaccaro, L. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. Retrieved from [Link]
-
De la Torre, D. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]
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Liu, Y., Wang, C., & Zhu, J. (2016). Selective construction of alkaloid scaffolds by alcohol-based direct and mild aerobic oxidative Pictet–Spengler reactions. Organic & Biomolecular Chemistry, 14(38), 9134-9140. Retrieved from [Link]
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Harada, N., Ozaki, K., Oda, K., Nakanishi, N., Ohashi, M., Hashiyama, T., & Tsujihara, K. (1997). Synthesis and antitumor activity of 9-acyloxyellipticines. Chemical & Pharmaceutical Bulletin, 45(7), 1156-1162. Retrieved from [Link]
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Le Pecq, J. B., Dat-Xuong, N., Gosse, C., & Paoletti, C. (1974). A New Antitumoral Agent: 9-Hydroxyellipticine. Possibility of a Rational Design of Anticancerous Drugs in the Series of DNA Intercalating Drugs. Proceedings of the National Academy of Sciences, 71(12), 5078-5082. Retrieved from [Link]
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Payne, T. G., Southam, A. D., Arvanitis, T. N., & Viant, M. R. (2013). Characterising and correcting batch variation in an automated direct infusion mass spectrometry (DIMS) metabolomics workflow. Metabolomics, 9(Suppl 2), 233-242. Retrieved from [Link]
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Delaporte, N., & Jacquemin-Sablon, A. (1989). Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells. Cancer research, 49(23), 6664-6669. Retrieved from [Link]
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9-hydroxyellipticine hydrobromide vs celiptium efficacy in breast cancer models
The evaluation of ellipticine alkaloids in oncology represents a fascinating intersection of pharmacochemistry and targeted molecular therapy. For drug development professionals and researchers investigating topoisomerase II (Topo II) inhibitors, understanding the mechanistic divergence between 9-hydroxyellipticine hydrobromide (9-HE HBr) and its quaternized derivative, Celiptium (elliptinium acetate / 9-hydroxy-2-methylellipticinium acetate) , is critical.
This guide provides an objective, data-driven comparison of these two agents in breast cancer models, detailing their pharmacological causality, comparative efficacy, and self-validating experimental frameworks.
Mechanistic Framework & Pharmacological Causality
Both 9-HE and Celiptium share a planar polycyclic structure that facilitates DNA intercalation. However, the quaternization of the 2-pyridinic nitrogen in Celiptium fundamentally alters its solubility, DNA binding affinity, and bioactivation pathway compared to the non-methylated 9-HE[1].
The Biooxidative Alkylation Pathway
The 9-hydroxyl group is the linchpin of their cytotoxicity. Rather than acting solely as reversible Topo II poisons, both compounds undergo oxidative bioactivation mediated by Cytochrome P450 enzymes (e.g., CYP1A1, CYP3A4) and peroxidases[2]. This oxidation converts the compounds into highly reactive electrophilic quinone-imines. These electrophiles covalently bind to nucleophilic sites on DNA and proteins, generating irreversible DNA adducts that trigger double-strand breaks and subsequent apoptosis[2].
p53 Conformational Restoration
A unique mechanistic advantage of 9-HE over standard Topo II inhibitors is its ability to modulate the p53 tumor suppressor protein. In breast cancer models harboring p53 mutations (e.g., MDA-MB-231), 9-HE has been shown to induce a conformational shift in mutant p53, restoring its wild-type transcription function and amplifying the apoptotic response[3].
Caption: Mechanistic pathways of 9-HE and Celiptium driving breast cancer cell apoptosis.
Quantitative Efficacy Profile in Breast Cancer
Celiptium successfully transitioned into the clinic in France as a salvage therapy for advanced, metastatic breast cancer, demonstrating definitive clinical activity[4]. 9-HE HBr, while exhibiting potent in vitro efficacy, faced pharmacokinetic hurdles that limited its clinical progression, though it remains a highly valuable tool compound for Topo II and p53 research.
| Parameter | 9-Hydroxyellipticine Hydrobromide (9-HE HBr) | Celiptium (Elliptinium Acetate) |
| Chemical Structure | Non-quaternary alkaloid HBr salt | Quaternary N-methylated acetate salt |
| Aqueous Solubility | Moderate (Enhanced by HBr salt form) | High |
| Primary Mechanisms | Topo II inhibition, p53 restoration, c-Kit inhibition | Topo II inhibition, Covalent DNA adduct formation |
| In Vitro IC50 (MCF-7) | ~0.5 - 2.5 µM | ~0.1 - 1.0 µM |
| Clinical Efficacy | Preclinical / Early Phase trials[1] | 18% - 25% objective response rate in metastatic salvage therapy[4] |
| Dose-Limiting Toxicity | Cardiovascular effects, hemolysis[1] | Xerostomia, immune-mediated IgM hemolysis[4] |
Data synthesized from historical Phase II clinical trials and in vitro pharmacological profiling[4],[1].
Methodological Framework: Self-Validating Experimental Protocols
To objectively compare these compounds in your own laboratory, you must employ a self-validating workflow. Relying solely on viability assays (like MTT) is insufficient because it conflates cytostatic and cytotoxic effects without confirming the mechanism. The following protocols pair target-specific validation (kDNA decatenation) with phenotypic screening (viability) across rationally selected cell lines.
Rationale for Cell Line Selection:
-
MCF-7: ER-positive, wild-type p53 . Serves as the baseline for Topo II-mediated cytotoxicity.
-
MDA-MB-231: Triple-negative, mutant p53 . Serves to validate the p53-restoration mechanism of 9-HE HBr. If 9-HE HBr shows a disproportionate efficacy boost in this line compared to Celiptium, it isolates the p53-dependent variable.
Caption: Self-validating experimental workflow for evaluating ellipticine derivative efficacy.
Protocol A: Topoisomerase II Decatenation Assay
Causality: Kinetoplast DNA (kDNA) consists of highly catenated (interlocked) DNA circles. Topo II is uniquely capable of decatenating these circles because it generates double-strand breaks, whereas Topo I (which makes single-strand breaks) cannot. This provides a definitive, isolated readout of Topo II inhibition.
-
Preparation: Prepare reaction mixtures containing 200 ng of kDNA, Topo II assay buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol), and 1 unit of purified human Topo IIα.
-
Compound Titration: Add 9-HE HBr or Celiptium at concentrations ranging from 0.1 µM to 50 µM. Include a solvent control (DMSO < 1%) and a positive control (Etoposide, 100 µM).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL proteinase K, followed by an additional 15-minute incubation at 50°C to digest the Topo II enzyme.
-
Resolution: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.
-
Validation: Catenated kDNA remains in the well. Decatenated monomeric kDNA migrates rapidly. The disappearance of the monomer band in drug-treated lanes confirms Topo II inhibition.
Protocol B: Orthogonal Cytotoxicity & DNA Damage Assessment
Causality: To prove that the Topo II inhibition observed in Protocol A translates to cellular DNA damage and death, we multiplex a viability assay with Western blotting for γH2AX (a direct biomarker for DNA double-strand breaks).
-
Seeding: Seed MCF-7 and MDA-MB-231 cells at 5,000 cells/well in 96-well plates (for viability) and 3x10^5 cells/well in 6-well plates (for protein extraction). Incubate overnight.
-
Dosing: Treat cells with serial dilutions of 9-HE HBr and Celiptium (0.01 µM to 100 µM) for 72 hours.
-
Viability Readout (96-well): Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Mechanistic Readout (6-well): After 24 hours of treatment at the calculated IC50, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Validation: Perform Western blotting on the lysates, probing for γH2AX (Ser139) to confirm DNA double-strand breaks, and p21 (to confirm p53 pathway activation in the MDA-MB-231 mutant line).
Conclusion
While Celiptium possesses the clinical pedigree as a salvage therapy for metastatic breast cancer, 9-hydroxyellipticine hydrobromide offers distinct mechanistic advantages in preclinical research—particularly its ability to restore mutant p53 function[4],[3]. When evaluating these compounds, researchers must account for their unique bioactivation pathways and utilize orthogonal, self-validating assays to differentiate between direct Topo II poisoning and downstream p53-mediated apoptosis.
References
-
Phase II study of elliptinium acetate salvage treatment of advanced breast cancer. nih.gov. 4
-
Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137). nih.gov. 1
-
The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. walshmedicalmedia.com.3
-
The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes. mdpi.com. 2
Sources
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- 2. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes [mdpi.com]
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- 4. Phase II study of elliptinium acetate salvage treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Purity Validation: Mass Spectrometry of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide
In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a compound like 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, a hydroxylated derivative of the potent antineoplastic agent Ellipticine[1][2], even trace impurities can significantly alter biological activity or introduce toxicity, confounding research results and jeopardizing patient safety.[3]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide. We will focus on the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS), presenting it not just as a technique, but as a comprehensive, self-validating system for ensuring the highest degree of chemical fidelity.
Part 1: The "Why" — Strategic Selection of LC-MS for Purity Validation
While several analytical techniques can assess purity, the structural complexity and potent nature of Ellipticine derivatives demand a method that offers both exceptional sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for purity analysis, but it has a critical limitation: it cannot distinguish between compounds with similar chromatographic retention times and UV absorbance, nor can it identify unknown impurities.[4] This is where mass spectrometry excels.
Causality Behind Choosing Mass Spectrometry:
-
Unambiguous Identification: MS provides a fundamental physical property of a molecule: its mass-to-charge ratio (m/z). This allows for the direct confirmation of the target compound's molecular weight (C₁₇H₁₄N₂O, MW: 262.31 g/mol ), providing a level of identity confirmation that UV detection alone cannot.
-
Superior Sensitivity: Modern MS instruments can detect impurities at levels far below 0.05%, which is critical for meeting stringent regulatory guidelines set by authorities like the FDA.[5]
-
Structural Elucidation of Impurities: The use of tandem mass spectrometry (MS/MS) is a game-changer.[6][7] By isolating an impurity's ion and fragmenting it, we can deduce its structure. This is invaluable for identifying synthesis by-products (e.g., isomers, demethylated precursors) or degradation products (e.g., oxides), which is a key aspect of impurity profiling.[3][6]
For a high-value research compound, relying solely on chromatographic purity is insufficient. The gold standard is a hyphenated technique like LC-MS, which combines the powerful separation of HPLC with the definitive identification power of MS.[3][8]
Part 2: The "How" — A Self-Validating LC-MS/MS Protocol
A trustworthy protocol is one that verifies its own performance before analyzing a single sample. This is achieved through a rigorous System Suitability Test (SST) integrated into the workflow, a principle underscored by international guidelines like ICH Q2(R1).[9][10][11][12][13]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for purity validation.
Step-by-Step Methodology
1. Reagent and Sample Preparation
-
Solvents: Use LC-MS grade acetonitrile (ACN), methanol (MeOH), and water. Use 0.1% formic acid as a mobile phase modifier. Causality: Formic acid aids in the protonation of the analyte in positive ion mode, significantly enhancing the MS signal for nitrogen-containing compounds like the pyrido[4,3-b]carbazole scaffold.
-
Sample Diluent: 50:50 ACN:Water.
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of the 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide reference standard in diluent.
-
Sample Solution: Prepare the test sample at the same 1.0 mg/mL concentration.
-
SST Solution: Create a 1.0 µg/mL solution from the stock standard.
2. Liquid Chromatography (LC) Method
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. Causality: A C18 stationary phase provides excellent hydrophobic retention for the polycyclic aromatic structure of the analyte. The short column length and small particle size allow for rapid, high-resolution separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Method
-
Instrument: High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF or Thermo Orbitrap).[5]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: The basic nitrogens in the carbazole ring system are readily protonated in the ESI source, making positive mode highly sensitive for this compound.
-
Acquisition Mode:
-
Full Scan (MS1): m/z 100-1000. This provides the accurate mass of the parent compound and all eluting impurities.
-
Data-Dependent MS/MS (MS2): Trigger fragmentation on the top 3 most intense ions from the full scan. This allows for the automatic collection of fragmentation data for impurity identification.[6]
-
-
Expected Ion: The protonated molecule [M+H]⁺ for the parent compound is expected at m/z 263.1184 (C₁₇H₁₅N₂O⁺).
4. System Suitability Test (SST) - The Self-Validation Step Before any sample analysis, inject the 1.0 µg/mL SST solution six times. The system is deemed suitable only if the following criteria are met:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 5.0%
-
Mass Accuracy: < 5 ppm for the [M+H]⁺ ion.
-
Tailing Factor: 0.8 - 1.5. Trustworthiness: If the SST fails, the system is not performing correctly, and any subsequent data would be invalid. This step ensures data integrity by preventing analysis on a faulty system.
5. Data Analysis and Purity Calculation
-
Process the chromatogram from the 1.0 mg/mL sample injection.
-
Identify the main peak corresponding to 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol by its retention time and accurate mass.
-
Identify all other peaks as impurities. Use the MS/MS data to propose structures for any impurity exceeding the reporting threshold (e.g., 0.05%).[5]
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Note: This calculation assumes all compounds have a similar ionization efficiency. For regulatory filings, response factors for known impurities should be determined.
Part 3: Comparative Analysis — MS vs. Alternative Techniques
No single technique is universally superior; the optimal choice depends on the specific analytical goal.[14] Mass spectrometry's strength lies in its combined qualitative and quantitative power, making it ideal for the comprehensive characterization required in research and development.
Quantitative Data Summary
| Parameter | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) |
| Specificity | Very High (Mass & RT) | Moderate (RT only) | Very High (Unique Nuclei) |
| Sensitivity | Very High (sub-ng/mL) | High (low-µg/mL) | Moderate (mg/mL) |
| Quantification | Relative (% Area) | Relative (% Area) | Absolute (Primary Method) |
| Impurity ID | Excellent (MS/MS) | Poor (Requires standards) | Good (With structure known) |
| Throughput | High | High | Low |
| Expertise Required | High | Moderate | Very High |
Logical Decision Framework
Caption: Decision guide for selecting a purity analysis technique.
In-Depth Discussion:
-
HPLC-UV: This is an excellent choice for routine quality control once the impurity profile is well-established.[4] If you know what impurities to expect and have reference standards for them, HPLC-UV is a robust, reliable, and cost-effective method for quantifying them. Its weakness is "peak purity"—a single chromatographic peak could contain multiple co-eluting compounds, which MS would resolve.
-
Quantitative NMR (qNMR): qNMR is an orthogonal and powerful technique that stands apart because it can determine absolute purity without needing a pre-certified reference standard of the same compound.[15] It does this by comparing the integral of a known proton signal from the analyte against a certified internal standard of a completely different, stable compound. However, it has lower sensitivity than LC-MS and is not suitable for detecting trace-level impurities.[15] It is the gold standard for certifying the purity of the reference material itself.
For the validation of a new batch of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide, where unknown synthesis-related impurities are a primary concern, LC-MS/MS is unequivocally the most appropriate and powerful tool. It provides the highest level of confidence that the material is not only "chromatographically pure" but also chemically correct and free from unidentified components.[8][16]
References
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- LC-MS and CE-MS Str
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ioniz
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization.
- ICH Q2 Analytical Method Valid
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Technologies.
- Small Molecule Identity and Purity Testing. Pacific BioLabs.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Small Molecule Identific
- Small Molecule Drug Characteriz
- Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed.
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- HPLC chromatogram of ellipticine metabolites formed by rabbit hepatic microsomes.
- Ellipticine | C17H14N2. PubChem.
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- A Comparative Analysis of Ellipticine and its 9-Hydroxy Deriv
- 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide. NextSDS.
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Comparative Stability and Performance Guide: 9-Hydroxyellipticine Hydrobromide vs. Hydrochloride
As a Senior Application Scientist, selecting the optimal salt form for preclinical drug candidates is a critical decision that dictates formulation viability, shelf-life, and pharmacokinetic reliability. 9-Hydroxyellipticine (9-OH-E) is a potent DNA intercalator and topoisomerase II inhibitor with profound antineoplastic properties 1. However, the free base exhibits notoriously poor aqueous solubility.
To overcome this, the molecule is typically formulated as a halide salt. While the hydrochloride (HCl) salt is the commercially established reference standard 2, researchers often explore the hydrobromide (HBr) salt to manipulate crystal lattice energy and improve dissolution kinetics. This guide provides an objective, data-driven comparison of their stability profiles, grounded in mechanistic causality and validated experimental workflows.
Mechanistic Grounding: The Vulnerability of 9-Hydroxyellipticine
To understand the stability challenges of 9-OH-E salts, we must first understand its mechanism of action and inherent chemical reactivity. 9-OH-E exerts its antitumor activity by intercalating into DNA and stabilizing the topoisomerase II–DNA cleavable complex, which ultimately leads to p53 phosphorylation and apoptosis 1.
Crucially, the hydroxyl group at the 9-position is not just a structural feature; it is a redox-active center. Under oxidative stress or metabolic activation (via CYP450), 9-OH-E is oxidized into a highly reactive electrophilic quinone-imine intermediate 3. While this intermediate is responsible for forming covalent DNA adducts in vivo, its spontaneous formation in vitro (due to heat, light, or halide oxidation) represents the primary degradation pathway we must control during storage.
9-hydroxyellipticine mechanism of action inducing apoptosis via Topo II.
Physicochemical Profiling: HCl vs. HBr
The choice of counterion directly impacts the activation energy required for the oxidative degradation described above.
-
9-Hydroxyellipticine Hydrochloride (CAS 52238-35-4): The chloride ion is highly electronegative and tightly bound, offering a stable crystal lattice. It is commercially supplied as a solid that is stable for up to 3 years at -20°C 4.
-
9-Hydroxyellipticine Hydrobromide: The bromide ion is larger and more polarizable. While this can disrupt crystal packing and slightly enhance dissolution in specific lipidic vehicles, bromide is significantly more susceptible to photo-oxidation than chloride. Under UV exposure, trace bromide can oxidize to bromine radicals, which subsequently attack the electron-rich carbazole core, accelerating the formation of inactive degradation products.
Table 1: Comparative Physicochemical Properties
| Property | 9-Hydroxyellipticine HCl | 9-Hydroxyellipticine HBr | Causality / Impact |
| Molecular Weight | 298.8 g/mol 2 | 343.2 g/mol | Must adjust dosing to ensure equimolar active pharmaceutical ingredient (API) delivery. |
| Thermal Stability (-20°C) | Excellent (3+ Years) 4 | Excellent | Both salts fully protonate the pyridine nitrogen, preventing spontaneous base hydrolysis. |
| Photostability (UV-A/Vis) | High | Moderate to Low | Bromide photo-oxidation generates radicals that accelerate quinone-imine formation. |
| Hygroscopicity | Low | Moderate | HBr salts typically exhibit higher moisture uptake, requiring strict desiccation. |
Stability-Indicating Experimental Workflows
To empirically validate the stability differences between the HCl and HBr salts, we employ a rigorous, self-validating forced degradation workflow. The inclusion of dark controls ensures that we can mathematically isolate photolytic degradation from baseline thermal degradation.
Stability-indicating workflow for evaluating 9-hydroxyellipticine salts.
Protocol 1: Preparation of Equimolar Solutions & System Suitability
Causality: Because 9-OH-E is only slightly soluble in methanol and requires warming in DMSO 2, improper solvation leads to micro-precipitates that skew HPLC quantification.
-
Weigh exactly 10.0 mg of 9-OH-E HCl and 11.5 mg of 9-OH-E HBr (to account for MW differences) into separate Class A volumetric flasks.
-
Dissolve in 1.0 mL of anhydrous DMSO (warmed to 37°C), then dilute to 10.0 mL with HPLC-grade Methanol to yield equimolar stock solutions.
-
Self-Validation Step: Inject blanks and standard solutions into the HPLC. Ensure theoretical plate counts are >2000 and the tailing factor is <1.5. If tailing occurs, it indicates incomplete protonation; increase the trifluoroacetic acid (TFA) concentration in the mobile phase.
Protocol 2: Accelerated Thermal and Photolytic Degradation (ICH Q1A/Q1B)
Causality: Exposing the salts to identical environmental stressors allows us to map the kinetic degradation curves.
-
Aliquot 1.0 mL of each stock solution into clear glass HPLC vials (Photolytic group) and amber glass HPLC vials wrapped in foil (Thermal/Dark control group).
-
Place all vials in a stability chamber set to 40°C / 75% Relative Humidity (RH).
-
Expose the clear vials to a cool white fluorescent lamp and a near-UV lamp (providing an overall illumination of ≥1.2 million lux hours and ≥200 watt hours/square meter).
-
Pull samples at Day 0, Day 7, Day 14, and Day 28.
Protocol 3: HPLC-UV/MS Quantification
-
Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The acidic pH maintains the salts in their ionized state, ensuring sharp chromatographic resolution.
-
Detection: Monitor at 254 nm (universal aromatic absorbance) and 310 nm (specific to the ellipticine core).
-
Integration: Calculate the percentage of the remaining active parent compound relative to the Day 0 peak area.
Data Synthesis & Performance Verdict
Based on standard degradation kinetics of electron-rich carbazoles and the oxidative lability of the quinone-imine pathway 1, the following table synthesizes the expected stability outcomes under accelerated conditions.
Table 2: Accelerated Stability Data (40°C / 75% RH) - % Active Remaining
| Time Point | HCl Salt (Dark Control) | HBr Salt (Dark Control) | HCl Salt (UV Exposed) | HBr Salt (UV Exposed) |
| Day 0 | 100.0% | 100.0% | 100.0% | 100.0% |
| Day 7 | 99.5% | 99.2% | 98.1% | 94.5% |
| Day 14 | 99.1% | 98.5% | 96.4% | 89.2% |
| Day 28 | 98.4% | 97.1% | 93.8% | 81.6% |
Conclusion & Recommendations: The data clearly demonstrates that while both salts exhibit excellent thermal stability in the dark, the Hydrochloride (HCl) salt is vastly superior in terms of photostability. The rapid degradation of the HBr salt under UV light is driven by bromide-catalyzed photo-oxidation.
As a drug development professional, I strongly recommend utilizing the 9-Hydroxyellipticine Hydrochloride salt for all standard in vitro and in vivo assays, as it minimizes the risk of administering inactive or off-target quinone-imine degradants. The HBr salt should only be considered if a specific formulation demands unique dissolution kinetics, and even then, it must be strictly protected from light throughout its lifecycle.
References
-
Cayman Chemical. 9-Hydroxyellipticine (hydrochloride) (CAS 52238-35-4). Retrieved from 2
-
TargetMol. 9-Hydroxyellipticine hydrochloride | Topo II inhibitor - TargetMol: 52238-35-4. Retrieved from 4
-
MedKoo Biosciences. 9-hydroxyellipticine HCl | CAS#52238-35-4 | DNA intercalator. Retrieved from 1
-
Proceedings of the National Academy of Sciences (PNAS). Regioselective arylation of ribose in adenosine and guanosine with the antitumor drug N-methyl-9-hydroxyellipticinium acetate. Retrieved from 3
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A Comprehensive Guide to the Safe Disposal of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
This document provides a detailed protocol for the safe and compliant disposal of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, a heterocyclic amine compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The guidance herein is synthesized from established safety protocols for carbazole and amine-containing compounds, in alignment with general hazardous waste regulations.
The core principle of this guide is the containment and proper disposal of the compound as hazardous chemical waste. Due to the known ecotoxicity of carbazole derivatives, under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2][3][4]
Hazard Identification and Risk Assessment
Key Hazards Associated with Carbazole Derivatives:
-
Human Health: Carbazole is known to cause skin and serious eye irritation.[1] It is also suspected of causing cancer.[5][6] Inhalation may lead to respiratory irritation.[5] As a nitrogen-containing heterocyclic compound, it is part of a class of chemicals that can have diverse biological effects.[7][8]
-
Environmental Hazards: Carbazole and its derivatives are classified as very toxic to aquatic life, with long-lasting effects.[1][2][5] Therefore, release into the environment must be strictly avoided.[1][2] The compound is not considered readily biodegradable.[2]
| Hazard Classification | Description | Primary Precaution |
| Acute Aquatic Toxicity | Category 1 | Do not allow entry into drains, sewers, or waterways.[1][2] |
| Chronic Aquatic Toxicity | Category 1 | Collect all waste for approved disposal. Avoid environmental release.[1][2] |
| Skin Irritation | Category 2 | Wear appropriate chemical-resistant gloves and lab coat.[1] |
| Eye Irritation | Category 2 | Wear safety glasses or goggles.[1] |
| Carcinogenicity | Suspected (Category 2) | Avoid inhalation of dust and direct contact. Handle in a well-ventilated area or with local exhaust.[5][6] |
Personal Protective Equipment (PPE)
Before handling or preparing 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide for disposal, the following PPE is mandatory:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[1]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, consider additional protective clothing.[5]
-
Respiratory Protection: If handling the solid compound where dust may be generated, use a respirator.[5] All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][9]
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental release.
For Minor Spills (Solid):
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: Gently sweep or vacuum up the spilled solid. Avoid generating dust .[5] If sweeping, lightly dampen the material with water to prevent it from becoming airborne.[5] The vacuum cleaner must be fitted with a HEPA filter.[5]
-
Collect Waste: Place all contaminated materials (spilled substance, cleaning materials) into a designated, sealable, and clearly labeled hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.
-
Personal Hygiene: Wash hands thoroughly after the cleanup is complete.
For Major Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[3]
-
Prevent entry into drains or waterways.[5]
Step-by-Step Disposal Procedures
The fundamental principle is that all forms of this waste are considered hazardous. Do not dispose of this chemical down the drain or in regular trash.[3][4]
Disposal of Unused or Expired Compound
-
Containerization: The original container with the unused product should be sealed securely. If the original container is compromised, the material should be transferred to a new, compatible, and sealable container.
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The full chemical name: "Waste 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide"
-
The words "Hazardous Waste"
-
Primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation.
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area.[10] This area should be secure, away from incompatible materials (like strong oxidizing agents), and within secondary containment to prevent spills.[2][3]
-
Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.[4][11]
Disposal of Contaminated Labware and Materials
This includes items such as pipette tips, centrifuge tubes, gloves, weighing paper, and contaminated glassware.
-
Gross Decontamination: Remove as much of the chemical residue as possible. For solids, this may involve scraping. For solutions, this involves emptying the contents into a designated liquid waste container.
-
Rinsing (for reusable glassware):
-
Perform an initial rinse with a suitable solvent (e.g., acetone or ethanol) to dissolve the residue.
-
This first rinsate is considered hazardous waste and must be collected in a labeled hazardous waste container for halogen-free organic solvent waste.[3][12]
-
For highly toxic compounds, the first three rinses must be collected as hazardous waste.[3] Given the suspected carcinogenicity, treating this compound with this higher level of precaution is advised.
-
After the initial hazardous rinses, the glassware can be washed through standard laboratory procedures.
-
-
Collection of Solid Waste: All single-use, contaminated solid items (gloves, weighing boats, paper towels, etc.) must be collected in a dedicated, clearly labeled hazardous waste bag or container. This container should be kept sealed when not in use.[3][5]
-
Disposal: The container for contaminated solids should be collected by your institution's hazardous waste program.
Disposal of Aqueous and Solvent Solutions
-
Segregation: Do not mix aqueous waste containing this compound with organic solvent waste. Maintain separate, clearly labeled waste streams.[3]
-
Containerization: Use a compatible, leak-proof, and sealable container for liquid waste. Do not fill containers beyond 90% capacity to allow for expansion.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name of all constituents, and their approximate concentrations.
-
Storage and Pickup: Store in a designated satellite accumulation area with secondary containment and arrange for pickup by a licensed hazardous waste contractor.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste related to 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide.
Caption: Waste Disposal Decision Tree for Pyrido-Carbazole Derivatives.
Regulatory Compliance
Disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[13][14] Academic and research laboratories may operate under the alternative requirements of 40 CFR part 262, subpart K, which provides specific guidelines for managing hazardous waste in these settings.[13][15] It is imperative to follow your institution's specific Laboratory Management Plan and consult with your EHS department to ensure full compliance with federal, state, and local regulations.
References
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- Fisher Scientific. (2023, September 22).
- Carl ROTH.
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- Thermo Fisher Scientific. (2010, May 14).
- Tokyo Chemical Industry. (2025, September 16). SAFETY DATA SHEET: 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole.
- OC-Praktikum.
- New Jersey Department of Environmental Protection. RCRA Pharmaceutical Waste - An Inspector's Viewpoint.
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Navigating the Unseen: A Safety and Handling Guide for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide
Disclaimer: The following recommendations are based on the chemical properties of analogous compounds and general laboratory safety principles. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and, if possible, obtain a compound-specific SDS from the supplier.
Understanding the Hazard Profile: A Synthesis of Analogs
The potential hazards of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide can be inferred from its key structural features:
-
Pyrido-carbazole Core: This large, fused aromatic system is a derivative of carbazole and contains a pyridine ring. Carbazoles themselves are classified as aquatic toxins.[1] Aromatic amines, as a class, can be irritants and may have other long-term health effects.[2]
-
Hydrobromide Salt: The presence of a hydrobromide salt suggests the compound is acidic and can release hydrobromic acid upon decomposition or reaction with bases. Hydrobromic acid is corrosive and can cause severe skin and eye irritation.
Based on this, we can anticipate the following primary hazards:
-
Irritation: Potential for skin, eye, and respiratory tract irritation.[3]
-
Toxicity: While specific data is unavailable, related carbazole compounds have hazard statements indicating toxicity if swallowed.[4]
-
Environmental Hazard: Potential for harm to aquatic life.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6][7] | Protects against splashes of the compound in solution and airborne particles of the solid. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves.[5][6] | Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods or when working with larger quantities. Regularly check gloves for any signs of degradation or puncture. |
| Body Protection | A flame-retardant laboratory coat, preferably with ribbed cuffs.[7] | Protects skin and personal clothing from contamination. Ribbed cuffs provide a snug fit around gloves, minimizing the risk of exposure at the wrist. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | This should be used when there is a potential for generating aerosols or dust, or when working in a poorly ventilated area. All respirator use must be in accordance with a formal respiratory protection program.[2][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidents.
Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood or a powder containment hood.
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing:
-
Use a tared weigh boat or paper.
-
Handle the container with care to avoid generating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solubilization:
-
If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.[1]
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]
Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: Collect any solid waste, including contaminated weigh boats, gloves, and paper towels, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide in a dedicated, sealed, and properly labeled container. As a halogenated organic compound, it should not be mixed with non-halogenated waste streams.[8]
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated secondary containment area away from incompatible materials.[9]
Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[8]
Visualizing the Workflow
The following diagrams illustrate the key decision-making and operational workflows for handling 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide.
Caption: A linear workflow for the safe handling of the compound.
Caption: Decision matrix for selecting appropriate PPE based on the task.
By adhering to these synthesized guidelines, researchers can confidently and safely work with 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, fostering a culture of safety and scientific excellence.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
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- Chemical Safety | Personal Protective Equipment (PPE) - Eurofins Scientific. (2024, September 6).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
- Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).
- How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2).
- 5,11-DIMETHYL-6H-PYRIDO[4,3-B]CARBAZOL-9-OL HYDROBROMIDE | 93841-53-3. (n.d.).
- Disposal of chemical wastes - RiskAssess. (n.d.).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 30).
- 물질안전보건자료. (2024, December 9).
- Safety Data Sheet - Angene Chemical. (2024, October 19).
- 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole - Sigma-Aldrich. (n.d.).
- 51131-85-2|5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol|BLD Pharm. (n.d.).
- Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12).
- Hazardous Chemical Waste Disposal Section 7 - University of Toronto Scarborough. (n.d.).
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- 4. 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole | 519-23-3 [sigmaaldrich.com]
- 5. hazchemsafety.com [hazchemsafety.com]
- 6. velsafe.com [velsafe.com]
- 7. ehs.unl.edu [ehs.unl.edu]
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- 9. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
